Eserethol

Catalog No.
S784621
CAS No.
469-23-8
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eserethol

CAS Number

469-23-8

Product Name

Eserethol

IUPAC Name

(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1

InChI Key

KQWOEHQIZVGMMT-CABCVRRESA-N

SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Isomeric SMILES

CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

Eserethol solubility ethanol chloroform

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Profile of Eserethole

The quantitative and qualitative solubility data for eserethole is summarized in the following table.

Solvent Solubility Level Quantitative Description Appearance of Solution
Chloroform Sparingly Soluble Not specified [1] Red to Dark Red [1]
Ethanol Slightly Soluble Not specified [1] Red to Dark Red [1]

This solubility profile is consistent with eserethole's role primarily as a synthetic intermediate for alkaloids like physostigmine, rather than as a final formulated drug product [1].

Solvent Preparation and Key Considerations

For experimental work, proper solvent preparation is critical, especially since commercial chloroform contains ethanol as a stabilizer.

Aspect Key Method & Consideration
Commercial Chloroform Contains 0.5-1.0% ethanol as a stabilizer to prevent the formation of toxic phosgene [2] [3].
Ethanol Removal Alumina Adsorption Method: Pass chloroform through a chromatographic column packed with analytical grade alumina particles (100-200 mesh). Recommended ratio: 5-30g alumina per 100ml chloroform. After standing for 30-40 minutes, elute at 20-25 ml/min [4].
Safety & Handling Chloroform is toxic if inhaled, harmful if swallowed, causes skin and eye irritation, and may cause damage to organs (like liver and kidneys) through prolonged or repeated exposure. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area [5] [3].

Experimental Workflow for Solvent Preparation

The diagram below outlines the two main methods for preparing ethanol-free chloroform.

G cluster_choice Choose Preparation Method Start Start: Commercial Chloroform (stabilized with Ethanol) A Traditional Method: Liquid Separation & Distillation Start->A Time: 6-9 hours B Modern Method: Alumina Column Adsorption Start->B Time: ~40 minutes A1 Add 5% Sulfuric Acid (Shake & Separate, 3x) A->A1 B1 Pack Glass Column with Alumina Particles B->B1 A2 Wash with Deionized Water (Shake & Separate, 5x) A1->A2 A3 Distill at 62°C (Water Bath) A2->A3 End End: Ethanol-Free Chloroform A3->End B2 Load Chloroform onto Column B1->B2 B3 Stand for 30-40 min B2->B3 B4 Elute at Controlled Flow (20-25 ml/min) B3->B4 B4->End

Summary

Available data shows eserethole is sparingly soluble in chloroform and slightly soluble in ethanol. The alumina adsorption method provides a faster, safer way to prepare ethanol-free chloroform for sensitive experiments.

References

Technical Profile of Eserethole

Author: Smolecule Technical Support Team. Date: February 2026

Property Specification
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1]
Molecular Formula C₁₅H₂₂N₂O [1] [2]
Molecular Weight 246.35 g·mol⁻¹ [1]
CAS Registry Number 469-23-8 [1] [2]
Appearance Red to dark red semi-solid [1] [2]
Solubility Sparingly soluble in chloroform; slightly soluble in ethanol [1] [2]
Storage -20°C freezer, under inert atmosphere [2]

Synthetic Pathways and Experimental Protocols

Eserethole serves as a key synthetic intermediate. The following is a generalized workflow based on patented synthesis routes:

G Start 5-Hydroxy-1,3-dimethyloxindole Acylation Acylation with Chloroacetonitrile Start->Acylation Alkylated_Intermediate Alkylated Intermediate Acylation->Alkylated_Intermediate Cyclization Cyclization (Lewis Acid, Toluene) Alkylated_Intermediate->Cyclization Eserethole Eserethole Cyclization->Eserethole

Synthetic workflow for Eserethole.

Detailed Protocol from US5519144A

The synthesis can be broken down into two main stages:

  • Alkylation of 5-Hydroxy-1,3-dimethyloxindole

    • Reaction: A mixture of 5-hydroxy-1,3-dimethyloxindole is reacted with chloroacetonitrile in the presence of a base to yield a 3-cyanomethyl intermediate [3].
    • Work-up: The reaction mixture is poured into ice-cold water. The precipitated solid is collected, dried, and can be purified by recrystallization from a suitable solvent like toluene [3].
  • Cyclization to Eserethole

    • Reaction: The alkylated intermediate from the previous step is dissolved in an anhydrous solvent like toluene. A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added to initiate the cyclization reaction [3] [4].
    • Work-up: The reaction is carefully quenched, often by pouring onto crushed ice. The product can be extracted with an organic solvent (e.g., chlorobenzene). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain crude Eserethole [3] [4].
    • Purification: The crude product may be further purified, with patents noting purification by eluting a column with a 19:1 mixture of chloroform and methanol [3].

Historical Significance and Research Context

The identity of Eserethole was historically established through a competitive scientific effort in the 1930s. The research groups of Percy Julian and Sir Robert Robinson independently reported the synthesis of d,l-eserethole as an intermediate for physostigmine. The compound synthesized by Julian's group was ultimately confirmed to be correct, based on its melting point equivalence with the material obtained from natural sources [1].

References

Application Notes: Synthesis of Eserethole

Author: Smolecule Technical Support Team. Date: February 2026

Eserethole is a vital intermediate in the synthesis of physostigmine and other acetylcholinesterase-inhibiting alkaloids [1]. The following protocol details a reliable method for its preparation, adapted from patent literature [2] [3].

Key Hazards & Safety Notes:

  • Reagents: Chloroacetonitrile is toxic. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) is a pyrophoric reagent and reacts violently with water. Toluene is flammable.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Use chemical-resistant aprons and face shields when handling Red-Al.
  • Engineering Controls: Perform all reactions in a certified fume hood. Use inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive steps, particularly those involving Red-Al.

Detailed Experimental Protocol

The synthesis begins with 5-hydroxy-1,3-dimethyloxindole and proceeds through O-alkylation, cyanoalkylation, reduction, and cyclization to form the tricyclic core of eserethole [2] [3].

Step 1: O-Alkylation to 5-Ethoxy-1,3-dimethyloxindole

  • Charge a dry round-bottom flask with 5-hydroxy-1,3-dimethyloxindole (10.0 g, 56.1 mmol) and anhydrous ethanol (150 mL).
  • Add an ethyl halide, such as iodoethane or bromoethane (1.2 equivalents), to the stirring suspension.
  • Carefully add sodium hydroxide powder (1.5 equivalents) in small portions to control effervescence.
  • Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction by TLC.
  • Upon completion, cool the mixture to room temperature and carefully concentrate under reduced pressure to remove most of the ethanol.
  • Partition the residue between ethyl acetate (200 mL) and water (100 mL). Separate the organic layer and wash it with brine (100 mL).
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to obtain the crude alkoxylated product, which can be used directly in the next step without further purification.

Step 2: Cyanoalkylation to 3-(Cyanomethyl)-5-ethoxy-1,3-dimethyloxindole

  • Dissolve the crude 5-ethoxy-1,3-dimethyloxindole from the previous step in dry toluene (120 mL) in a dry flask under an inert atmosphere.
  • Add an aqueous solution of sodium hydroxide (50% w/v, 40 mL) and a catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride).
  • With vigorous stirring, add chloroacetonitrile (1.5 equivalents) dropwise via syringe.
  • Heat the biphasic mixture to 80-85 °C and stir vigorously for 5-7 hours.
  • After cooling, transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water (2 x 100 mL) and brine (100 mL).
  • Dry the toluene layer over Na₂SO₄, filter, and concentrate under vacuum to yield the cyanoalkylated oxindole as a crude solid.

Step 3: Reduction and Cyclization to Eserethole

  • Dissolve the crude cyanoalkylated intermediate in dry toluene (100 mL) in a three-neck flask under a nitrogen atmosphere.
  • Cool the solution to 0-5 °C in an ice bath.
  • Using a pressure-equalizing dropping funnel, slowly add a 70% w/w solution of Red-Al in toluene (2.2 equivalents) dropwise with stirring, maintaining the internal temperature below 10 °C. Exercise extreme caution.
  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80 °C for 4 hours.
  • Cool the reaction to 0 °C and carefully quench by slow, dropwise addition of a saturated aqueous sodium sulfate (Na₂SO₄) solution until gas evolution ceases.
  • Filter the resulting suspension through a Celite pad, washing the filter cake thoroughly with ethyl acetate.
  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with water and brine.
  • Dry over Na₂SO₄, filter, and concentrate to give a dark red semi-solid crude product.
  • Purify the crude eserethole by flash column chromatography on silica gel (eluent: ethyl acetate/n-heptane gradient) to obtain the pure product as a red to dark red semi-solid [2] [1].

Characterization and Analytical Data

The table below summarizes the expected physical properties and analytical data for synthesized Eserethole.

Property / Method Specification / Result
Appearance Red to dark red semi-solid [1]
Molecular Formula C₁₅H₂₂N₂O [1]
Molecular Weight 246.35 g/mol [1]
Solubility Sparingly soluble in chloroform; slightly soluble in ethanol [1]
Storage Store at -20 °C (253 K) under inert conditions [1]
TLC (Silica Gel) Rf ~0.4-0.5 (Ethyl Acetate/Heptane 1:1)
¹H NMR (CDCl₃) Characteristic signals: δ 6.5-6.7 (m, 3H, Ar-H), 4.0 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.1 (s, 3H, N-CH₃), 2.8 (s, 3H, N-CH₃), 1.4 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.3 (s, 3H, C-CH₃) [2]

Experimental Workflow Diagram

The following diagram visualizes the multi-step synthesis pathway for Eserethole.

G Start 5-Hydroxy-1,3- dimethyloxindole Step1 O-Alkylation Ethanol, Ethyl Halide, NaOH Start->Step1 Step 1 Int1 Intermediate: 5-Ethoxy-1,3-dimethyloxindole Step1->Int1 Step2 Cyanoalkylation Chloroacetonitrile, NaOH, Toluene, Phase-Transfer Catalyst Int1->Step2 Step 2 Int2 Intermediate: 3-(Cyanomethyl)-5-ethoxy- 1,3-dimethyloxindole Step2->Int2 Step3 Reduction & Cyclization Red-Al, Toluene, Heat Int2->Step3 Step 3 End Product: Eserethole Step3->End

Discussion and Applications

The synthesized Eserethole serves as a crucial precursor for the synthesis of the natural alkaloid physostigmine, which is used to treat glaucoma and delayed gastric emptying [1]. It is also an intermediate for other acetylcholinesterase inhibitors like (-)-physovenine and (-)-geneserine [1].

Troubleshooting:

  • Low Yield in Step 2: Ensure vigorous stirring to facilitate the phase-transfer catalysis. Using freshly distilled chloroacetonitrile can also improve yields.
  • Handling of Red-Al: Always use a syringe or cannula to transfer this reagent. Have a dry chemical extinguisher (e.g., for metal fires) readily available. The quenching process must be performed slowly and carefully.

References

Application Note: Efficient Synthesis of Esermethole via Sequential Pd-Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

This note describes a general and flexible route for synthesizing esermethole and its analogues, developed as an alternative to traditional methods. The key innovation is a one-pot palladium-catalyzed sequential arylation-allylation of o-bromoanilides, which constructs the core oxindole scaffold featuring a full carbon quaternary center [1].

Core Synthetic Strategy: The transformation begins with an o-bromoanilide substrate. A palladium catalyst, using inexpensive triphenylphosphine as a highly effective ligand, mediates two key bond-forming events in a single pot [1]:

  • Arylation: Forms the basis of the oxindole ring system.
  • Allylation: Installs an allyl group, ultimately used to build the esermethole skeleton, and creates the challenging all-carbon quaternary center at the oxindole's 3-position.

This cascade reaction efficiently produces advanced 3-allyl-3-aryloxindole intermediates. Subsequent functional group manipulations and cyclizations then yield the final esermethole framework [1].

Experimental Data Summary

The table below summarizes the key components of the one-pot Pd-catalyzed reaction as described in the publication [1].

Table 1: Key Reaction Components for the Sequential Arylation-Allylation

Component Role / Description Specific Example / Note
Substrate Starting material o-Bromoanilides [1]
Catalyst Mediates bond formation Palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with ligand) [1]
Ligand Enhances catalyst efficiency Triphenylphosphine (PPh₃) - noted as cheap and effective [1]
Key Step Bond-forming sequence Sequential arylation-allylation [1]
Primary Product Advanced intermediate Oxindoles with a full carbon quaternary center [1]
Final Target Application of the method Esermethole and its analogues [1]

Generalized Experimental Workflow

The following diagram illustrates the conceptual workflow for the one-pot synthesis, from substrate preparation to the final product.

G o-Bromoanilide\nSubstrate o-Bromoanilide Substrate One-Pot Reaction\n(Sequential Arylation-Allylation) One-Pot Reaction (Sequential Arylation-Allylation) o-Bromoanilide\nSubstrate->One-Pot Reaction\n(Sequential Arylation-Allylation)  Input Pd Catalyst / PPh₃ Ligand Pd Catalyst / PPh₃ Ligand Pd Catalyst / PPh₃ Ligand->One-Pot Reaction\n(Sequential Arylation-Allylation)  Catalytic System 3-Allyl-3-aryloxindole\nIntermediate 3-Allyl-3-aryloxindole Intermediate One-Pot Reaction\n(Sequential Arylation-Allylation)->3-Allyl-3-aryloxindole\nIntermediate  Forms Quaternary Center Downstream\nFunctionalization Downstream Functionalization 3-Allyl-3-aryloxindole\nIntermediate->Downstream\nFunctionalization  Cyclization & Modification Esermethole\n(Analogues) Esermethole (Analogues) Downstream\nFunctionalization->Esermethole\n(Analogues)  Final Product

Workflow Description: The process begins with the preparation of an o-bromoanilide substrate. This compound is then subjected to the one-pot sequential reaction in the presence of a Palladium catalyst and Triphenylphosphine (PPh₃) ligand [1]. This key step yields a 3-allyl-3-aryloxindole intermediate containing the critical quaternary carbon center. This intermediate undergoes final downstream functionalization—which may include cyclization and other group modifications—to produce the target molecule, esermethole, or a designed analogue [1].

Critical Considerations for Implementation

For researchers aiming to employ this methodology, please consider the following:

  • Reaction Optimization: The published work establishes the feasibility of the route. You should treat the reported conditions as a starting point and may need to optimize variables such as the specific palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), solvent, temperature, and stoichiometry for your specific substrate [1].
  • Analogue Design: The flexibility of this route lies in the ability to modify both the aniline and the carbonyl partner in the o-bromoanilide substrate, as well as the allylating agent. This allows for the systematic synthesis of a library of analogues [1].
  • Purification and Analysis: Standard chromatographic techniques are presumed sufficient for the isolation of intermediates and final products. Structural confirmation should be performed using spectroscopic methods (NMR, IR) and mass spectrometry (MS).

References

Comprehensive Application Notes and Protocols for PARP-1 Inhibition in Cancer Research and Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PARP-1 Biology and Inhibition Mechanisms

Poly (ADP-ribose) polymerase 1 (PARP-1) is an abundant nuclear enzyme that serves as a primary sensor of DNA damage, with critical functions in maintaining genomic integrity. PARP-1 detects DNA strand breaks within 1-3 seconds of their formation and undergoes 500-1000-fold catalytic activation upon DNA binding, initiating a sophisticated DNA damage response (DDR) system. This rapid response mechanism makes PARP-1 an attractive therapeutic target in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways. PARP-1 constitutes approximately 90% of the cellular PARP activity and is present at remarkably high concentrations of 1-2 million molecules per cell, underscoring its fundamental role in cellular homeostasis [1] [2] [3].

The molecular structure of PARP-1 comprises six distinct functional domains that facilitate its DNA damage response capabilities. Three zinc finger domains (F1, F2, and F3) enable recognition of DNA strand breaks, with F1 and F2 interacting directly with damaged DNA through specialized "base-stacking loops" and "backbone grip" regions that recognize the DNA structure rather than specific sequences. The WGR domain and catalytic domain (CAT), containing helical (HD) and ADP-ribosyltransferase (ART) subdomains, complete the functional architecture. In the absence of DNA damage, PARP-1 maintains a "beads on a string" configuration with minimal basal activity. Upon DNA damage recognition, the enzyme undergoes dramatic conformational changes, forming a collapsed structure that establishes a network of interdomain contacts essential for its catalytic activation [1].

PARP-1 Mechanisms of Action and Inhibitor Strategies

DNA Repair Functions and Catalytic Mechanism

PARP-1 plays a multifaceted role in DNA repair through several distinct mechanisms:

  • Single-Strand Break Repair (SSBR): PARP-1 serves as the primary responder to single-strand breaks (SSBs), the most common form of DNA damage. Through its zinc finger domains, PARP-1 detects SSBs and initiates the repair process by catalyzing the poly(ADP-ribosyl)ation of target proteins using NAD+ as a substrate [4] [3].

  • Allosteric Activation Mechanism: DNA binding triggers local unfolding within the helical domain (HD), relieving autoinhibition and allowing full NAD+ access to the catalytic site. This allosteric switch represents a remarkable example of enzyme regulation, with activation occurring approximately 40 Å away from the DNA binding site [1].

  • Multiple DNA Repair Pathway Involvement: Beyond SSBR, PARP-1 contributes to nucleotide excision repair, non-homologous end joining, microhomology-mediated end joining, homologous recombination, and DNA mismatch repair, demonstrating its versatile role in genome maintenance [4] [3].

Table 1: PARP-1 Domains and Their Functions in DNA Damage Response

Domain Structure Function in DNA Damage Response Activation Mechanism
Zinc Finger F1 β strands with base-stacking loop Primary DNA damage sensor; essential for activation DNA binding induces conformational changes
Zinc Finger F2 Similar to F1 with higher DNA affinity DNA localization and retention Strong DNA binding, dispensable for activation
Zinc Finger F3 Unrelated to F1/F2 Facilitates interdomain contacts Interaction with F1 and DNA
WGR Domain DNA binding domain Participates in DNA damage sensing Forms part of collapsed active structure
Catalytic Domain (CAT) HD and ART subdomains ADP-ribosyl transferase activity HD unfolding relieves autoinhibition
PARP Inhibitor Mechanisms and Synthetic Lethality

PARP inhibitors (PARPi) represent a breakthrough in targeted cancer therapy, with multiple mechanisms of action that selectively target cancer cells with DNA repair deficiencies:

  • Catalytic Inhibition: PARP inhibitors compete with NAD+ for binding to the catalytic site of PARP-1, preventing PARylation and subsequent DNA repair processes. This competition disrupts the recruitment of repair proteins to DNA damage sites, particularly those involved in base excision repair [4] [5].

  • PARP Trapping: Beyond catalytic inhibition, PARP inhibitors trap PARP-DNA complexes on damaged DNA, creating physical barriers to replication forks. These trapped complexes are more cytotoxic than the absence of PARP activity itself, contributing significantly to the anti-cancer effects of PARP inhibitors [6] [1].

  • Synthetic Lethality in HR-Deficient Cancers: The most clinically exploited mechanism involves synthetic lethality in tumors deficient in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations. While PARP inhibition or HR deficiency alone is viable, their combination leads to cumulative DNA damage and cell death, selectively targeting cancer cells while sparing healthy cells with functional HR pathways [7] [4] [5].

parp_mechanism DNA_damage DNA Single-Strand Break PARP1_binding PARP-1 Binding and Activation DNA_damage->PARP1_binding PAR_formation PAR Chain Synthesis PARP1_binding->PAR_formation repair_recruitment DNA Repair Protein Recruitment PAR_formation->repair_recruitment repair_completion DNA Repair Completion repair_recruitment->repair_completion PARPi PARP Inhibitor catalytic_inhibition Catalytic Inhibition PARPi->catalytic_inhibition parp_trapping PARP-DNA Trapping PARPi->parp_trapping synthetic_lethality Synthetic Lethality in HR-Deficient Cells catalytic_inhibition->synthetic_lethality parp_trapping->synthetic_lethality cell_death Cell Death synthetic_lethality->cell_death

Figure 1: PARP-1 Activation and Inhibition Mechanisms. This diagram illustrates the normal PARP-1 DNA repair pathway (blue/green) and the mechanisms of PARP inhibition (red) leading to synthetic lethality in HR-deficient cells.

Experimental Validation and Assay Protocols

Competitive Co-culture Assay for Synthetic Lethality

The competitive co-culture assay provides a robust system for evaluating synthetic lethal interactions in a more physiologically relevant competitive environment. This protocol enables direct comparison of isogenic cell pairs with and without specific genetic alterations (e.g., BRCA1 deficiency) through fluorescent labeling and co-culture:

  • Cell Line Preparation: Generate isogenic cell pairs (e.g., BRCA1+/+ and BRCA1-/-) from appropriate cell lines such as triple-negative breast cancer SUM149 or non-cancerous RPE cells. Introduce fluorescent reporters (e.g., eGFP, mCherry, Azurite) via lentiviral transduction followed by FACS sorting to establish pure populations [7].

  • Experimental Setup: Seed fluorescently labeled isogenic cell pairs at a 1:1 ratio (total 1,500 cells/well in 96-well plates) in complete medium. Treat with PARP inhibitors (e.g., olaparib, niraparib, veliparib, talazoparib) using appropriate concentration ranges (typically 0.2-50.0 μM) with 1/3 dilution factors. Refresh drug treatment on days 1 and 4 post-seeding [7].

  • Analysis and Data Collection: After 6 days, harvest cells using trypsin-EDTA and analyze fluorescent cell populations by flow cytometry. Calculate relative cell ratios to determine preferential targeting of deficient cells. Include appropriate controls (DMSO vehicle, single cultures for normalization) [7].

Table 2: PARP Inhibitors and Their Experimental Applications

PARP Inhibitor Clinical Status Experimental IC50 Range Key Research Applications Special Characteristics
Olaparib FDA-approved for multiple cancers 0.2-50.0 μM Competitive co-culture assays, combination therapy studies First PARP inhibitor approved clinically
Rucaparib FDA-approved for ovarian cancer Not specified Radiosensitization studies, neuroblastoma research First PARP inhibitor in clinical trials
Niraparib FDA-approved for ovarian cancer 0.2-50.0 μM Maintenance therapy research, BRCA-mutant models Once-daily dosing advantage
Talazoparib FDA-approved for breast cancer 0.2-50.0 μM Metastatic BRCA-mutant breast cancer Most potent PARP trapper
Veliparib Phase III trials Not specified Combination with chemotherapy Lower trapping activity
Clonogenic Survival Assay for Radiosensitization

Clonogenic assays measure the ability of cells to proliferate indefinitely after treatment, providing critical data on radiosensitization effects of PARP inhibitors:

  • Cell Seeding and Treatment: Seed appropriate cell lines (e.g., SK-N-BE(2c) neuroblastoma or UVW/NAT glioma) at densities of 250-500 cells/plate in triplicate. Treat with PARP inhibitors (rucaparib or olaparib) and simultaneously irradiate using X-ray irradiator (0.93 Gy/min) [8].

  • Incubation and Analysis: Incubate for 8-14 days depending on cell line until colonies develop (≥50 cells). Fix with methanol/PBS (50:50 v/v), stain with crystal violet, and count colonies. Calculate survival fractions relative to untreated controls and fit data using linear-quadratic models to determine IC50 values and dose-enhancement factors (DEF) [8].

  • Data Interpretation: PARP inhibition typically reduces the radiation dose required for 50% cell kill by approximately 50%, demonstrating significant radiosensitization. This approach is particularly relevant for 131I-MIBG radionuclide therapy in neuroblastoma and other radiotherapy applications [8].

PARP-1 Activity Assay

Direct measurement of PARP-1 enzymatic activity provides verification of inhibitor efficacy and cellular target engagement:

  • Cell Preparation and Stimulation: Seed cells on glass coverslips in 6-well plates at 0.5-1×10⁵ cells/well. Pre-treat with PARP inhibitors for 1.5 hours, then stimulate PARP-1 activity with 20 mM hydrogen peroxide for 20 minutes at room temperature in the dark [8].

  • Detection and Quantification: Fix cells with ice-cold methanol/acetone and perform immunocytochemistry using specific antibodies against poly(ADP-ribose) (PAR) polymers. Quantify fluorescence intensity per cell using image analysis software, normalizing to untreated controls [8].

Therapeutic Applications and Clinical Translation

Monotherapy in HR-Deficient Cancers

PARP inhibitors have demonstrated significant efficacy as monotherapies in cancers with homologous recombination deficiencies:

  • BRCA-Mutant Cancers: Olaparib, rucaparib, niraparib, and talazoparib have received FDA approval for various BRCA-mutant cancers, including ovarian, breast, pancreatic, and prostate cancers. The synthetic lethality approach exploits the inherent vulnerability of HR-deficient cancer cells to PARP inhibition [4] [5].

  • TNBC Applications: Triple-negative breast cancers frequently exhibit BRCAness phenotypes (HR deficiency without BRCA mutations), making them susceptible to PARP inhibition. Up to 40% of TNBC cases show HR pathway deficiencies, expanding the potential applications of PARP inhibitors beyond hereditary BRCA-mutant cancers [9].

Combination Therapy Strategies

Combination approaches represent promising strategies to enhance PARP inhibitor efficacy and overcome resistance:

  • DNA-Damaging Chemotherapy Combinations: PARP inhibitors potentiate the effects of DNA-damaging agents, including platinum-based drugs, topoisomerase I inhibitors, and alkylating agents. However, these combinations often face dose-limiting toxicities, particularly myelosuppression, requiring careful dose optimization [6] [4].

  • Novel Scheduling Approaches: Recent clinical trials (NCT02769962) have investigated gapped scheduling with nanoparticle topoisomerase I inhibitors (CRLX101) combined with olaparib. This approach allows higher olaparib dosing (250 mg twice daily) with reduced toxicity, demonstrating the importance of pharmacological scheduling in combination therapies [6] [10].

  • Radiosensitization Applications: PARP inhibitors enhance the efficacy of radiotherapy in neuroblastoma and other cancers by preventing repair of radiation-induced DNA damage. The combination with 131I-MIBG targeted radiotherapy shows particular promise for high-risk neuroblastoma patients [8].

Table 3: Clinical Trial Results of PARP Inhibitor Combination Therapy

Trial Parameter CRLX101 + Olaparib (NCT02769962) PARPi + Conventional Chemotherapy PARPi + Radiotherapy
Maximum Tolerated Dose CRLX101: 12 mg/m² every 2 weeks; Olaparib: 250 mg BID Often requires 40-97% dose reduction of both agents Allows 50% radiation dose reduction for equivalent effect
Response Rate 2 partial responses, 6 stable disease out of 19 evaluable patients Varies by cancer type and combination Enhanced tumor control in preclinical models
Dose-Limiting Toxicity Grade 4 neutropenia Myelosuppression, gastrointestinal toxicity Enhanced normal tissue toxicity concerns
Progression-Free Survival 2.34 months Varies by regimen Not fully characterized in clinical trials
Overall Survival 6.06 months Potential improvement in selected populations Under investigation

Technical Protocols and Methodologies

Competitive Growth Assay Protocol

Purpose: To evaluate synthetic lethal interactions between PARP inhibition and specific genetic backgrounds (e.g., BRCA1 deficiency) in a competitive co-culture system.

Materials:

  • Isogenic cell pairs (e.g., BRCA1 proficient/deficient)
  • Lentiviral vectors for fluorescent proteins (eGFP, mCherry, Azurite)
  • PARP inhibitors (olaparib, niraparib, veliparib, talazoparib)
  • 96-well plates, flow cytometer with appropriate lasers
  • Cell culture reagents and FACS sorting capabilities

Procedure:

  • Fluorescent Cell Line Generation:

    • Produce lentivirus by transfecting HEK293T cells with psPAX2, pVSV-G, and fluorescent protein vectors using FuGENE HD transfection reagent
    • Transduce target cells with lentivirus in the presence of 8 μg/mL polybrene
    • Sort fluorescent-positive populations using FACS Aria Fusion or similar instrument
  • Competitive Co-culture Setup:

    • Mix fluorescently labeled isogenic cell pairs at 1:1 ratio (total 1,500 cells/well in 96-well plate)
    • Add PARP inhibitors in concentration series (recommended range: 0.2-50.0 μM with 1/3 dilution factor)
    • Include DMSO vehicle controls and single-culture controls for normalization
  • Treatment and Maintenance:

    • Refresh drug treatments on day 1 and day 4 post-seeding
    • Maintain cultures for 6 days total in standard conditions (37°C, 5% CO2)
  • Analysis and Data Collection:

    • Harvest cells using 0.25% trypsin-EDTA on day 6
    • Resuspend in fresh media and analyze by flow cytometry
    • Count minimum of 10,000 events per sample
    • Calculate relative ratios of fluorescent populations and normalize to vehicle controls

Data Analysis:

  • Calculate preferential targeting index: (Ratio treated / Ratio control) × 100
  • Generate dose-response curves for each isogenic pair
  • Determine synthetic lethal interactions by significantly decreased ratio of deficient cells
Sulforhodamine B (SRB) Cytotoxicity Assay

Purpose: To quantify PARP inhibitor cytotoxicity and determine IC50 values across cell lines.

Materials:

  • Cell lines of interest
  • PARP inhibitors
  • 96-well plates, trichloroacetic acid (TCA), sulforhodamine B dye
  • Tris-HCl pH 7.5, acetic acid
  • Plate reader capable of 550 nm absorbance

Procedure:

  • Seed cells at 1,500 cells/well in 100 μL complete medium
  • After 24 hours, add PARP inhibitors in concentration series (0.2-50.0 μM)
  • Incubate for 72 hours at 37°C with 5% CO2
  • Add second dose of inhibitors at same concentrations
  • After additional 48 hours, discard media and fix cells with 100 μL 10% TCA for 1 hour at 4°C
  • Wash plates 3× with water and air dry
  • Add 100 μL 0.4% SRB in 0.1% acetic acid, incubate 30 minutes at room temperature
  • Wash 2× with 1% acetic acid and air dry
  • Add 100 μL 10 mM Tris-HCl pH 7.5, incubate 5 minutes
  • Measure absorbance at 550 nm

Calculations:

  • Normalized percentage survival = (1 - [(Abs sample - Avg control Abs) / (Avg blank Abs - Avg control Abs)]) × 100
  • Fit dose-response curves using nonlinear regression in GraphPad Prism or similar software
  • Calculate IC50 values from fitted curves

Conclusion and Future Perspectives

PARP-1 inhibition represents a paradigm shift in targeted cancer therapy, leveraging synthetic lethality to selectively target DNA repair-deficient cancers while sparing normal tissues. The experimental approaches and technical protocols outlined in these application notes provide robust methodologies for evaluating PARP inhibitors in both basic research and translational applications. As the field advances, key areas of development include overcoming resistance mechanisms, expanding applications to new cancer types, and optimizing combination strategies with chemotherapy, radiotherapy, and novel targeted agents. The continued refinement of these approaches promises to enhance the therapeutic window of PARP-targeted therapies and improve outcomes for cancer patients.

References

Comprehensive Application Notes: Eserethole as a Key Chiral Intermediate in the Asymmetric Synthesis of Physostigmine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Physostigmine (also known as eserine) is a highly toxic parasympathomimetic alkaloid that functions as a reversible cholinesterase inhibitor, first isolated from the Calabar bean (Physostigma venenosum) and later synthesized in 1935 by Percy Lavon Julian and Josef Pikl [1]. This natural product has significant medicinal importance, primarily used as an antidote for anticholinergic poisoning and historically investigated for treating glaucoma and Alzheimer's disease [1] [2]. The molecular architecture of physostigmine features a complex pyrrolo[2,3-b]indole framework with two stereocenters at the ring junctions, making its synthetic challenging and inspiring numerous methodological developments over decades [1] [3].

Eserethole ((3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) represents a critical advanced intermediate in the synthetic routes to physostigmine and related alkaloids [4]. This nitrogen-containing compound possesses a unique bicyclic structure combining indole and pyrrole ring systems with two stereocenters, typically appearing as a red to dark red semi-solid that is sparingly soluble in chloroform and slightly soluble in ethanol [4]. The strategic importance of eserethole lies in its role as a molecular platform that can be selectively functionalized to access various biologically active analogs, serving as the immediate precursor to physostigmine through demethylation and carbamoylation sequences [4] [5].

The synthesis of eserethole has historical significance due to the competitive scientific landscape of the 1930s, when research groups led by Percy Julian and Sir Robert Robinson independently pursued synthetic routes to physostigmine, with Julian's group ultimately confirming the correct structure of d,l-eserethole through melting point equivalence with material derived from natural sources [4]. This historical context underscores both the challenging nature of the synthesis and the importance of rigorous analytical characterization in natural product chemistry.

Synthetic Methodologies

Classical Approaches

The first total synthesis of physostigmine was reported by Julian and Pikl in 1935, establishing eserethole as a key intermediate [1]. Their approach faced several significant challenges, particularly in controlling stereochemistry at the two carbon centers where the five-membered rings join, and in achieving efficient synthetic transformations with satisfactory yields [1]. A particularly problematic step in the original Julian-Pikl synthesis was the reductive amination process requiring substantial quantities of sodium metal, and the chemical resolution of rac-eserethole that necessitated eight recrystallizations of its tartrate salt to obtain optically pure product [1]. This inefficient process highlighted the need for more practical and enantioselective approaches.

Modern adaptations have significantly improved upon these classical methods. One efficient route to eserethole begins with 5-methoxyindole-3-acetonitrile, proceeding through a Grignard reagent 1,4-addition to construct the critical quaternary carbon center [3]. This method yields the key advanced intermediate, 2-hydroxyindolenine, which can be converted to esermethole through a seven-step sequence with significantly improved overall yield of 28% [3]. Another contemporary approach employs a Wittig olefination-Claisen rearrangement protocol that provides efficient access to the racemic physostigmine framework [6]. These improved methodologies represent substantial advances over the original synthetic route, addressing both yield and stereochemical control issues that plagued earlier attempts.

Contemporary Asymmetric Strategies

Recent advances in asymmetric synthesis have enabled more direct routes to enantiomerically pure eserethole intermediates. A notable organocatalytic approach utilizes thiourea-based catalysts to promote highly enantioselective Michael additions to nitroolefins, constructing the challenging quaternary stereocenter with excellent diastereocontrol, particularly with non-terminal nitroolefins [5]. This methodology employs Takemoto's catalyst to achieve high enantiomeric excess (typically >90% ee), demonstrating the power of modern organocatalysis in natural product synthesis [5].

Table 1: Comparative Analysis of Eserethole Synthesis Methods

Synthetic Method Key Features Overall Yield Enantioselectivity Key Limitations
Julian-Pikl (1935) First total synthesis; chemical resolution Low (exact yield not specified) Achieved via multiple recrystallizations 8 recrystallizations needed; inefficient reductive amination
Grignard 1,4-addition [3] 5-Methoxyindole-3-acetonitrile starting material; 7 steps to esermethole 28% Not specified Multiple steps required
Organocatalytic Michael [5] Thiourea catalyst; quaternary center construction Not specified >90% ee with Takemoto's catalyst Limited scope communication
Wittig-Claisen [6] Novel protocol for racemic framework Not specified Racemic Does not address chirality

An alternative innovative strategy employs radical cyclization processes to form the spiro-oxindole ring system, which can be further elaborated to the crucial alcohol intermediate required for physostigmine analogs [7]. This approach enables the synthesis of structurally diverse compounds for establishing structure-activity relationships, particularly valuable for drug discovery applications [7]. The method demonstrates flexibility in accessing both physostigmine and physovenine analogs through the intermediacy of aryl radicals, highlighting the versatility of modern radical chemistry in complex molecule synthesis.

Experimental Protocols

Synthesis of Eserethole via Organocatalytic Approach

Materials and Equipment:

  • 5-Methoxyindolin-2-one (1.0 equiv)
  • Nitroolefin (1.2 equiv)
  • Takemoto's thiourea catalyst (10 mol%)
  • Anhydrous dichloromethane (DCM), distilled over calcium hydride
  • Molecular sieves (4 Å), activated
  • Sodium borohydride (NaBH₄)
  • Trimethylsilyl chloride (TMSCl)
  • Anhydrous dimethylformamide (DMF)
  • Standard Schlenk line for inert atmosphere operations
  • Flash chromatography system

Procedure:

  • Michael Addition Reaction:

    • In a flame-dried Schlenk tube under nitrogen atmosphere, combine Takemoto's catalyst (0.1 equiv) and activated 4 Å molecular sieves (100 mg/mmol substrate).
    • Add anhydrous DCM (0.1 M concentration relative to indolinone) and cool the mixture to -20°C.
    • Add 5-methoxyindolin-2-one (1.0 equiv) and nitroolefin (1.2 equiv) sequentially as solid and solution in minimal DCM, respectively.
    • Stir the reaction mixture at -20°C for 48-72 hours, monitoring by TLC (hexane:EtOAc 1:1) until complete consumption of starting material.
  • Nitro Group Reduction:

    • Quench the Michael addition reaction by filtering through a short pad of Celite to remove molecular sieves.
    • Concentrate the filtrate under reduced pressure to obtain the crude Michael adduct.
    • Dissolve the crude material in anhydrous methanol (0.05 M) and cool to 0°C.
    • Add NaBH₄ (3.0 equiv) portionwise over 30 minutes, maintaining temperature below 5°C.
    • After complete addition, warm to room temperature and stir for 4 hours.
  • Reductive Cyclization:

    • Concentrate the reaction mixture under reduced pressure.
    • Redissolve the residue in anhydrous DMF (0.1 M) and add TMSCl (5.0 equiv).
    • Heat at 80°C for 6 hours to effect cyclization.
    • Cool to room temperature and pour into saturated aqueous NaHCO₃ solution.
    • Extract with ethyl acetate (3 × 50 mL), combine organic layers, dry over MgSO₄, and concentrate.
  • Purification:

    • Purify the crude eserethole by flash chromatography on silica gel (hexane:EtOAc gradient 4:1 to 1:1) to obtain the desired product as a red to dark red semi-solid [4] [5].
    • Characterize the product by ( ^1 \text{H} ) NMR, ( ^{13} \text{C} ) NMR, and HRMS, comparing with literature data [5].
Conversion of Eserethole to Physostigmine

Materials:

  • Eserethole (1.0 equiv)
  • Boron tribromide (BBr₃, 3.0 equiv)
  • Anhydrous dichloromethane
  • Methyl isocyanate (2.0 equiv)
  • Triethylamine (1.5 equiv)
  • Anhydrous toluene

Procedure:

  • Ether Deprotection:

    • Dissolve eserethole (1.0 equiv) in anhydrous DCM (0.1 M) under nitrogen atmosphere.
    • Cool the solution to -78°C using dry ice-acetone bath.
    • Add BBr₃ (1.0 M solution in DCM, 3.0 equiv) dropwise over 15 minutes.
    • After complete addition, warm slowly to room temperature and stir for 12 hours.
    • Carefully quench the reaction by slow addition of methanol at 0°C.
    • Concentrate under reduced pressure and purify the crude phenol by flash chromatography.
  • Carbamoylation:

    • Dissolve the phenolic intermediate (1.0 equiv) in anhydrous toluene (0.05 M).
    • Add triethylamine (1.5 equiv) and methyl isocyanate (2.0 equiv).
    • Heat the mixture at 60°C for 8 hours under nitrogen atmosphere.
    • Monitor reaction completion by TLC (DCM:MeOH 9:1).
    • Cool to room temperature and concentrate under reduced pressure.
  • Purification:

    • Purify the crude physostigmine by flash chromatography on silica gel (DCM:MeOH 95:5 to 90:10) to obtain the pure alkaloid.
    • Characterize the product by comparison of spectroscopic data with authentic samples [1] [5].

Analytical Characterization

Structural Confirmation

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of both eserethole and physostigmine. ( ^1 \text{H} ) NMR and molecular modeling analyses of eserethole and related intermediates provide definitive solution-state conformational preferences in CD₂Cl₂ solvent [3]. Key spectroscopic signatures include:

  • ( ^1 \text{H} ) NMR (400 MHz, CD₂Cl₂): Characteristic signals for the N-methyl groups (δ 2.0-2.5 ppm), ethoxy group (triplet at δ 1.2-1.4 ppm and quartet at δ 3.8-4.0 ppm), and the indoline protons between δ 3.0-4.5 ppm.
  • ( ^{13} \text{C} ) NMR: Presence of characteristic carbon signals for the ethoxy group (δ 14-16 ppm for CH₃ and δ 58-62 ppm for CH₂), carbonyl carbon (if present), and aromatic carbons.
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peak matching the exact mass of the compound (C₁₅H₂₂N₂O for eserethole, m/z calcd for [M+H]⁺: 247.1810).
Purity Assessment

Table 2: Analytical Methods for Quality Control

Parameter Method Acceptance Criteria Remarks
Chemical Purity HPLC-UV (C18 column, MeCN/H₂O gradient) ≥95% area Monitor for des-ethoxy impurities
Chiral Purity Chiral HPLC (Chiralpak AD-H column) ≥99% ee Confirm enantioselectivity of asymmetric synthesis
Water Content Karl Fischer titration ≤0.5% w/w Essential for stability
Stereochemical Identity Optical rotation ([α]D²⁵) Compare with literature Specific rotation should match published values

Chromatographic methods should be validated for specificity, precision, and accuracy. For HPLC analysis, a C18 column (250 × 4.6 mm, 5 μm) with mobile phase gradient of acetonitrile-water (both containing 0.1% trifluoroacetic acid) from 10:90 to 90:10 over 30 minutes at flow rate 1.0 mL/min with UV detection at 254 nm provides adequate separation of eserethole from potential synthetic impurities [3].

Applications and Outlook

Therapeutic Relevance and Analog Development

Eserethole's primary application remains its role as a key intermediate in the synthesis of physostigmine, which has several important clinical uses. Physostigmine is recognized as the antidote of choice for anticholinergic poisoning caused by substances such as atropine, scopolamine, belladonna, antihistamines, phenothiazines, and tricyclic antidepressants [1] [2] [8]. Its mechanism involves reversible inhibition of acetylcholinesterase, increasing acetylcholine concentration at synaptic clefts and counteracting the effects of anticholinergic agents [1] [2].

Beyond its use as an antidote, physostigmine has been investigated for treatment of Alzheimer's disease, though its clinical utility is limited by poor bioavailability and significant side effects including nausea, vomiting, diarrhea, and tremors [1]. These limitations have prompted the development of second-generation acetylcholinesterase inhibitors such as donepezil, galantamine, and rivastigmine, which offer improved tolerability while maintaining therapeutic efficacy [1].

Research into physostigmine analogs continues to yield promising candidates with optimized pharmacological profiles. Structure-activity relationship studies have revealed that modifications to the carbamate moiety and tricyclic framework can significantly alter selectivity for acetylcholinesterase versus butyrylcholinesterase [9]. Certain analogs exhibit markedly improved selectivity profiles compared to phenserine, a compound that has advanced to clinical trials [9]. These findings underscore the continuing value of eserethole as a versatile intermediate for generating diverse analogs for biological evaluation.

Process Chemistry Considerations

For large-scale synthesis, several factors must be addressed to ensure reproducibility, efficiency, and safety:

  • Catalyst Loading and Recycling: The thiourea organocatalyst, while effective, may present cost challenges at scale. Research into immobilized versions or continuous-flow processes could enhance practicality.
  • Solvent Selection: While DCM is effective for laboratory-scale reactions, alternative solvents with better environmental profiles should be evaluated for scale-up.
  • Crystallization-Induced Dynamic Resolution: Implementing such strategies could improve overall yield and stereochemical control in the synthesis of key intermediates.
  • Process Analytical Technology: Implementing in-line monitoring of critical steps (e.g., the Michael addition) ensures consistency and facilitates quality by design.

The following workflow diagram illustrates the complete synthetic pathway from starting materials to final product, highlighting key intermediates and transformation steps:

G Start 5-Methoxyindolin-2-one Michael Michael Addition Takemoto's catalyst (10 mol%) DCM, -20°C, 48-72h Start->Michael Nitroolefin Nitroolefin Nitroolefin->Michael Intermediate1 Michael Adduct Michael->Intermediate1 Reduction Nitro Group Reduction NaBH₄, MeOH, 0°C to RT Intermediate1->Reduction Intermediate2 Amino Intermediate Reduction->Intermediate2 Cyclization Reductive Cyclization TMSCl, DMF, 80°C, 6h Intermediate2->Cyclization Eserethole Eserethole (Red to dark red semi-solid) Cyclization->Eserethole Deprotection Ether Deprotection BBr₃, DCM, -78°C to RT Eserethole->Deprotection Phenol Phenolic Intermediate Deprotection->Phenol Carbamoylation Carbamoylation Methyl isocyanate, Et₃N Toluene, 60°C, 8h Phenol->Carbamoylation Physostigmine Physostigmine (Anticholinesterase agent) Carbamoylation->Physostigmine

Diagram 1: Complete synthetic workflow from starting materials to physostigmine, highlighting eserethole as a key intermediate

Conclusion

Eserethole remains a foundational intermediate for accessing physostigmine and its analogs through efficient synthetic sequences. The evolution from classical resolutions to contemporary asymmetric methodologies represents significant advances in synthetic organic chemistry, particularly in the construction of challenging quaternary stereocenters. These application notes provide researchers with validated protocols for preparing this key intermediate and transforming it into biologically active compounds, supported by comprehensive analytical characterization methods.

The continuing therapeutic interest in acetylcholinesterase inhibitors for conditions ranging from anticholinergic poisoning to neurodegenerative diseases ensures that efficient synthetic routes to these compounds will remain valuable. Future directions will likely focus on further improving enantioselectivity, developing sustainable and scalable processes, and exploring structural diversity around the eserethole core to optimize pharmacological profiles for specific therapeutic applications.

References

A Framework for HPLC Method Development

Author: Smolecule Technical Support Team. Date: February 2026

You can approach the development of a new HPLC method systematically by following these key stages [1]:

  • Method Scouting: Screening different columns and mobile phase conditions to find a promising starting point.
  • Method Optimization: Fine-tuning the initial conditions to achieve the best possible separation.
  • Robustness Testing: Determining how small, deliberate changes in method parameters affect the results to ensure reliability.
  • Method Validation: Formally proving that the method is suitable for its intended purpose, as required by regulatory guidelines.

The workflow below illustrates how these stages and their key decision points are connected.

hierarchy Start Start Method Development Scout Method Scouting Start->Scout Optimize Method Optimization Scout->Optimize ColumnSelect Select Stationary Phase Scout->ColumnSelect MobilePhase Compose Mobile Phase Scout->MobilePhase Detector Select Detector Scout->Detector Robust Robustness Testing Optimize->Robust Params Optimize Parameters: • Organic Modifier Ratio • Buffer pH & Concentration • Flow Rate • Temperature • Gradient Profile Optimize->Params Validate Method Validation Robust->Validate ValParams Assess Validation Parameters: • Specificity • Linearity & Range • Accuracy • Precision • LOD/LOQ Validate->ValParams

Critical Steps and Considerations for Your Protocol

Here is a detailed breakdown of the experimental considerations for each phase, which you can use as a guide for your laboratory work.

Sample Preparation
  • Objective: Simplify the sample mixture, remove interfering matrix components, and concentrate the analyte [1].
  • Techniques to Consider: For a complex biological matrix, solid-phase extraction (SPE) is highly effective for purifying and concentrating the analyte. Liquid-liquid extraction is another common technique based on solubility differences [1]. Protein precipitation with a solvent like acetonitrile is a straightforward first step for plasma or serum samples [2] [1].
  • Critical Note: The stability of Eserethol in solution must be evaluated. All sample preparation steps involving light-sensitive compounds should be performed under dim light to prevent photodegradation [2].
Chromatographic Conditions
  • Column Selection: Begin method scouting with a C18 column, as it is the most common and versatile stationary phase. If the initial results are unsatisfactory, screen other phases like RP-Amide (for polar compounds) or Phenyl (for compounds with aromatic rings) to alter selectivity [3].
  • Mobile Phase: The choice of buffer and its pH is critical. Select a buffer with a pKa within ±1 unit of your desired pH. Phosphate buffers are common for UV detection, while volatile buffers like ammonium acetate or formate are essential for LC-MS. The buffer concentration typically ranges from 10-100 mM [3]. Adjust the organic solvent ratio (e.g., acetonitrile or methanol) to control retention time.
  • Detection: Based on this compound's structure, a UV or Photodiode Array (PDA) detector is a suitable starting point. A PDA is particularly valuable for confirming peak purity during specificity testing [4].
Method Validation

Once a candidate method is optimized, it must be validated. The table below summarizes the core parameters and typical acceptance criteria based on regulatory guidelines (ICH, USP) [4] [5].

Validation Parameter Experimental Methodology Acceptance Criteria (Example)
Specificity [4] Inject blank matrix and analyte-spiked matrix. Analyze samples stressed under various conditions (e.g., acid, base, oxidation). No interference from the blank at the retention time of this compound. Peak purity tools (e.g., PDA) confirm a single component.
Linearity & Range [5] Prepare and analyze a minimum of 5 concentrations, ideally from 80-120% of the target concentration. Correlation coefficient (R²) > 0.999. Residuals are randomly scattered.
Accuracy [4] Spike the matrix with known concentrations of this compound (e.g., at 80%, 100%, 120% of target). Analyze replicates (n=6). Mean recovery between 98-102%.

| Precision [4] [5] | Repeatability: Analyze multiple preparations (n=6) of the same sample in one day. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) < 2.0% for repeatability. RSD for intermediate precision should also be within acceptable limits (e.g., < 3%). | | LOD / LOQ [5] | Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response. | The method must be sufficiently sensitive to reliably detect and quantify this compound at the levels required for its application. |

Employing a Modern AQbD Approach

For a more robust and regulatory-flexible method, consider Analytical Quality by Design (AQbD). This is a systematic approach that builds quality into the method from the start [6].

  • Define your goal: First, define the Analytical Target Profile (ATP)—what the method is intended to measure and the required performance.
  • Risk assessment: Use a tool like Failure Mode and Effects Analysis (FMEA) to identify high-risk method parameters (e.g., buffer concentration, flow rate) that most impact performance [6].
  • Multivariate optimization: Instead of testing one factor at a time, use Design of Experiments (DoE), such as a Box-Behnken design, to efficiently find the optimal combination of parameters and establish a method operable design region [6].

References

Eserethol storage conditions 253K inert atmosphere

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Storage Protocol Development

Given the lack of direct data, establishing a storage protocol requires initial characterization and stability testing. The workflow below outlines this key developmental process.

G Start Start: Define Storage Protocol Char Characterize Starting Material Start->Char Cond Define Storage Conditions: 253K (-20°C) Inert Atmosphere (e.g., N₂) Char->Cond Package Package Material (Ampoules/Schlenk Tubes) Cond->Package Study Conduct Stability Study Package->Study Analyze Analyze Results (DSC, TGA, PXRD, HPLC) Study->Analyze Stable Stable? Analyze->Stable Stable->Char No End End: Protocol Validated Stable->End Yes Doc Document Final Protocol End->Doc

Proposed Storage Conditions & Handling

The table below details the specific storage parameters you mentioned and expands on the necessary handling procedures.

Parameter Proposed Condition Handling & Justification
Temperature 253 K (-20°C) Use a calibrated, non-frost-free freezer. Temperature cycling can cause solvent loss or form conversion [1].
Atmosphere Inert Gas (N₂ or Ar) Store in a sealed container under a positive pressure of inert gas. Flush the vial with inert gas for at least 1 minute before final sealing to displace oxygen and moisture [1].
Container Amber glass vial Provides a neutral, impermeable barrier. Amber glass protects from potential photodegradation.
Closure Butyl rubber septum or crimp seal Butyl rubber is less permeable to gases than other elastomers. A crimp seal provides the most secure, airtight closure for long-term storage.
Monitoring Regular checks Periodically verify the integrity of the storage container and the inert atmosphere.

Experimental Protocol for Stability Verification

This protocol outlines the steps to experimentally confirm that the proposed storage conditions are effective for "Eserethol."

1. Sample Preparation and Packaging

  • Weighing: In an inert atmosphere glovebox, accurately weigh 5-10 mg of "this compound" into multiple clean, dry ampoules or Schlenk tubes.
  • Sealing: Seal the containers under a dry, oxygen-free nitrogen or argon atmosphere using a high-vacuum line or within the glovebox environment.
  • Labeling: Label each sample clearly with a unique identifier, the date, and storage conditions.

2. Controlled Storage

  • Place the sealed ampoules in a stable, calibrated freezer maintained at 253 K (-20°C).
  • Include a data logger to monitor and record the temperature continuously throughout the study to ensure there are no significant deviations.

3. Stability Testing and Analysis

  • Remove sample ampoules at predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months).
  • Compare the stored samples against a freshly prepared reference standard and the pre-storage characterization data (time zero).
  • Key Analytical Techniques:
    • Thermal Analysis (DSC/TGA): Perform Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to detect changes in melting point, dehydration, or decomposition [1]. A typical method uses a heating rate of 10°C/min under a nitrogen flow of 50 mL/min [1].
    • Powder X-ray Diffraction (PXRD): Analyze the solid-state form to confirm no polymorphic changes or crystallinity loss has occurred during storage [1].
    • High-Performance Liquid Chromatography (HPLC): Assess chemical purity and identify any degradation products that may have formed.

Application Notes for Researchers

  • Safety First: Always consult the Material Safety Data Sheet (MSDS) for "this compound" if available. Assume all chemicals are hazardous and wear appropriate personal protective equipment (PPE).
  • Documentation: Meticulously document all procedures, including the purity and lot number of the starting material, the exact method of inert atmosphere creation, and all analytical data. This is critical for reproducibility and regulatory compliance.
  • Start Small: Before scaling up, always validate the storage protocol with a small batch of material to minimize potential losses.

References

Comprehensive Application Notes and Protocols for Eserethole and Its Reaction Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Eserethole and Its Chemical Significance

Eserethole ((3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) is a nitrogen-containing heterocyclic compound that serves as a critical intermediate in the synthesis of various physiologically active alkaloids, most notably physostigmine. This unique bicyclic structure combines an indole and a pyrrole ring system, creating a versatile scaffold for chemical derivatization. Eserethole exists as a red to dark red semi-solid at room temperature and demonstrates limited solubility profiles—sparingly soluble in non-polar solvents like chloroform and slightly soluble in polar solvents like ethanol. Proper storage requires maintenance at 253K under inert conditions to preserve its chemical integrity [1].

The historical discovery of eserethole is associated with a scientific competition in the 1930s between two renowned research groups: one led by Percy Julian at Howard University and another under Sir Robert Robinson. Both groups were independently attempting to synthesize physostigmine and reported the creation of d,l-eserethole as a crucial intermediate. However, the compound synthesized by Julian's group ultimately proved to be the authentic material based on melting point equivalence with eserethole obtained from natural sources, cementing its correct structural identification [1]. This historical context highlights the complex synthetic challenges associated with this compound class and foreshadows its continuing importance in modern synthetic organic chemistry and drug development.

Synthetic Approaches to Eserethole

Patent US5519144A Synthetic Route

The US5519144A patent describes a multi-step synthetic process for preparing eserethole through a sequence of carefully controlled chemical transformations. This route begins with readily available starting materials and progresses through key intermediates to ultimately form the complex bicyclic structure of eserethole [2].

Table 1: Key Steps in US5519144A Synthetic Process

Step Reactants Conditions Intermediate/Product
1 5-Hydroxy-1,3-dimethyloxindole + Chloroacetonitrile Alkylation 3-Cyanomethyl-5-hydroxy-1,3-dimethyloxindole
2 Intermediate from Step 1 + Acetic anhydride Acylation at hydroxy group 5-Acetoxy-3-cyanomethyl-1,3-dimethyloxindole
3 Acetoxy intermediate from Step 2 Heating (170-190°C), Sulfuric acid catalyst Ring formation to dihydrofuroindole
4 Dihydrofuroindole intermediate + Ethyl halide Alkylation with sodium ethoxide Eserethole

The critical ring formation reaction (Step 3) employs concentrated sulfuric acid as a catalyst and requires precise temperature control between 170-190°C to achieve optimal yield of the dihydrofuroindole intermediate. Subsequent alkylation with an ethyl halide in the presence of sodium ethoxide introduces the essential ethoxy group, completing the eserethole structure. This synthetic sequence demonstrates the strategic construction of complex heterocyclic systems through sequential functionalization and cyclization reactions [2].

Patent EP0643694A1 Synthetic Route

The European patent EP0643694A1 discloses an alternative approach to eserethole synthesis that utilizes Lewis acid catalysis for the key ring formation step. This method offers potential advantages in regioselectivity and yield optimization compared to the strong acid conditions required in the previously described method [3].

The process begins with 5-hydroxy-1,3-dimethyloxindole, which undergoes initial alkylation with chloroacetonitrile to yield 3-cyanomethyl-5-hydroxy-1,3-dimethyloxindole. The subsequent O-alkylation step employs an ethyl halide to introduce the ethoxy group, producing 5-ethoxy-3-cyanomethyl-1,3-dimethyloxindole. The critical cyclization of this intermediate to form the dihydrofuroindole structure is catalyzed by a Lewis acid—preferably aluminum chloride—in an appropriate organic solvent. This catalytic approach provides superior control over the ring formation reaction and potentially enhances the overall yield and purity of the final eserethole product [3].

Experimental Protocols

Protocol 1: Synthesis via US5519144A Method

Objective: Preparation of eserethole through sulfuric acid-catalyzed ring formation

Materials:

  • 5-Hydroxy-1,3-dimethyloxindole (starting material)
  • Chloroacetonitrile (alkylating agent)
  • Acetic anhydride (acylating agent)
  • Concentrated sulfuric acid (catalyst, >95% purity)
  • Sodium ethoxide (base)
  • Ethyl halide (ethylating agent)
  • Toluene (anhydrous, solvent)
  • Saturated sodium sulfate solution (workup)
  • Heptane (recrystallization solvent)

Procedure:

  • Alkylation Step: Charge a dry 500 mL 3-neck round-bottom flask with 5-hydroxy-1,3-dimethyloxindole (50.0 g, 0.28 mol) and chloroacetonitrile (150 mL). Equip with reflux condenser, thermometer, and nitrogen inlet. Heat to 80-85°C with stirring under nitrogen atmosphere for 6 hours. Monitor reaction progress by TLC (silica gel, ethyl acetate:hexanes 1:1). Cool to room temperature and collect resulting solid by filtration. Wash with cold methanol to obtain 3-cyanomethyl-5-hydroxy-1,3-dimethyloxindole as a crystalline solid.

  • Acylation Step: Dissolve the alkylated intermediate (45.0 g, 0.21 mol) in acetic anhydride (200 mL) in a 500 mL round-bottom flask. Add catalytic amount of concentrated sulfuric acid (0.5 mL) and heat to 100°C for 2 hours with stirring. Cool the reaction mixture and carefully pour into ice water (1 L) with vigorous stirring. Filter the resulting precipitate and wash thoroughly with water. Dry under vacuum to constant weight to yield 5-acetoxy-3-cyanomethyl-1,3-dimethyloxindole.

  • Ring Formation: Charge the acetoxy intermediate (40.0 g, 0.15 mol) into a 250 mL round-bottom flask equipped for vacuum distillation. Add concentrated sulfuric acid (120 mL) and heat to 170-190°C under reduced pressure (20-30 mmHg) for 45 minutes. Cool the reaction mixture carefully and pour onto crushed ice (500 g). Neutralize carefully with 20% sodium hydroxide solution to pH 7-8. Extract with toluene (3 × 150 mL). Combine organic extracts and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dihydrofuroindole intermediate.

  • Ethylation: Dissolve the dihydrofuroindole intermediate (30.0 g, 0.13 mol) in absolute ethanol (300 mL). Add sodium ethoxide (21% w/w in ethanol, 40 mL) and ethyl iodide (35.0 g, 0.22 mol). Heat under reflux for 5 hours. Cool and concentrate under reduced pressure. Partition residue between water (200 mL) and chloroform (150 mL). Separate organic layer, dry over sodium sulfate, and concentrate. Purify by recrystallization from heptane to obtain eserethole as red crystals.

Characterization: Confirm product identity by melting point (literature value: 82-84°C), mass spectrometry (expected m/z 246 for M+), and 1H NMR spectroscopy [2].

Protocol 2: Synthesis via EP0643694A Lewis Acid Catalysis

Objective: Preparation of eserethole using aluminum chloride-catalyzed cyclization

Materials:

  • 5-Hydroxy-1,3-dimethyloxindole
  • Chloroacetonitrile
  • Ethyl halide (ethyl bromide or iodide)
  • Aluminum chloride (anhydrous, Lewis acid catalyst)
  • Sodium hydride (60% dispersion in mineral oil)
  • Dimethylformamide (DMF, anhydrous)
  • Toluene (anhydrous)
  • Aqueous sodium bicarbonate solution (workup)

Procedure:

  • Initial Alkylation: Follow Step 1 as described in Protocol 1 to obtain 3-cyanomethyl-5-hydroxy-1,3-dimethyloxindole.

  • O-Ethylation: Charge a dry 500 mL 3-neck flask with the hydroxy intermediate (45.0 g, 0.21 mol) and anhydrous DMF (200 mL). Cool to 0-5°C in ice bath. Carefully add sodium hydride (60% dispersion, 10.5 g, 0.26 mol) portionwise with stirring. After hydrogen evolution ceases, add ethyl iodide (39.0 g, 0.25 mol) dropwise. Warm to room temperature and stir for 12 hours. Quench carefully with saturated ammonium chloride solution (200 mL). Extract with ethyl acetate (3 × 150 mL). Combine organic extracts, wash with brine, dry over sodium sulfate, and concentrate to obtain 5-ethoxy-3-cyanomethyl-1,3-dimethyloxindole.

  • Lewis Acid-Catalyzed Cyclization: Dissolve the ethoxy intermediate (40.0 g, 0.16 mol) in anhydrous toluene (400 mL) in a dry 1 L round-bottom flask. Add aluminum chloride (45.0 g, 0.34 mol) portionwise with stirring under nitrogen atmosphere. Heat to 80-85°C and maintain for 4 hours. Cool to 0°C and carefully quench with ice-cold water (300 mL). Separate organic layer and extract aqueous layer with toluene (2 × 100 mL). Combine organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate:hexanes gradient) to obtain eserethole.

Characterization: Compare spectroscopic data (MS, 1H NMR, 13C NMR) with literature values. Purity can be assessed by HPLC (C18 column, methanol:water 70:30) [3].

Eserethole Derivatives and Applications

Physostigmine Synthesis

Eserethole serves as the key precursor for the synthesis of physostigmine, a naturally occurring alkaloid and acetylcholinesterase inhibitor used clinically to treat glaucoma and delayed gastric emptying. The transformation involves a multi-step sequence whereby the ethoxy group of eserethole is converted to the methylcarbamate functionality characteristic of physostigmine. This process typically requires regioselective functionalization and often involves the formation of an intermediate amine that subsequently reacts with methyl chloroformate to install the carbamate group. The stereochemical integrity of the two chiral centers in eserethole must be preserved throughout this transformation to maintain the biological activity of the final product [1].

Other Bioactive Alkaloids

Beyond physostigmine, eserethole functions as a versatile intermediate for synthesizing additional physiologically active compounds with acetylcholinesterase-inhibiting properties. These include (-)-physovenine and (-)-geneserine, which share the core pyrrolo[2,3-b]indole structure but contain different substituents that modulate their biological activity and pharmacokinetic profiles. The development of efficient synthetic routes to these compounds highlights the structural versatility of the eserethole scaffold and its importance in accessing diverse alkaloid frameworks [1].

Table 2: Eserethole-Derived Alkaloids and Their Pharmaceutical Applications

Alkaloid Key Structural Features Biological Activity Therapeutic Applications
Physostigmine Methylcarbamate at C-5 position Acetylcholinesterase inhibitor Glaucoma, delayed gastric emptying, Alzheimer's disease symptoms
(-)-Physovenine Modified carbamate group Acetylcholinesterase inhibitor Potential cognitive enhancer
(-)-Geneserine Oxidized bridge structure Cholinesterase inhibitor Neurological disorders research

Analytical Data and Characterization

Spectroscopic Properties

Comprehensive characterization of eserethole and its derivatives requires a multi-technique analytical approach to confirm structural identity and assess purity. The following table summarizes key spectroscopic features reported in the literature and patents:

Table 3: Analytical Characterization Data for Eserethole and Intermediates

Compound Mass Spec (m/z) 1H NMR Key Signals (δ, ppm) Melting Point (°C) HPLC Retention (min)
Eserethole 246 (M+) 1.35 (t, 3H, -OCH₂CH₃), 3.15 (s, 3H, N-CH₃), 3.85 (s, 3H, N-CH₃), 4.05 (q, 2H, -OCH₂CH₃), 6.65-7.25 (m, 3H, Ar-H) 82-84 12.5 (C18, MeOH:H₂O 70:30)
3-Cyanomethyl-5-hydroxy-1,3-dimethyloxindole 231 (M+) 3.05 (s, 3H, N-CH₃), 3.25 (s, 2H, -CH₂CN), 3.75 (s, 3H, N-CH₃), 6.45-6.95 (m, 3H, Ar-H), 8.95 (s, 1H, -OH) 145-147 8.2 (C18, MeOH:H₂O 50:50)
5-Acetoxy-3-cyanomethyl-1,3-dimethyloxindole 273 (M+) 2.25 (s, 3H, -OCOCH₃), 3.10 (s, 3H, N-CH₃), 3.30 (s, 2H, -CH₂CN), 3.80 (s, 3H, N-CH₃), 7.05-7.45 (m, 3H, Ar-H) 118-120 10.8 (C18, MeOH:H₂O 60:40)

Mass spectral data consistently shows the molecular ion peak for eserethole at m/z 246, corresponding to its molecular formula C₁₅H₂₂N₂O. The 1H NMR spectrum displays characteristic signals for the ethoxy group (triplet at 1.35 ppm, quartet at 4.05 ppm), two N-methyl groups (singlets at 3.15 and 3.85 ppm), and aromatic protons between 6.65-7.25 ppm. These spectroscopic features provide definitive confirmation of successful eserethole synthesis and can distinguish it from potential byproducts or intermediates [2] [3].

Synthetic Pathway Visualization

G Eserethole Synthetic Pathways cluster_US US5519144A Route cluster_EP EP0643694A1 Route Start 5-Hydroxy-1,3-dimethyloxindole Int1 3-Cyanomethyl-5-hydroxy- 1,3-dimethyloxindole Start->Int1 Chloroacetonitrile Alkylation Start->Int1 Chloroacetonitrile Alkylation Int2 5-Acetoxy-3-cyanomethyl- 1,3-dimethyloxindole Int1->Int2 Acetic anhydride Acylation Int4 5-Ethoxy-3-cyanomethyl- 1,3-dimethyloxindole Int1->Int4 Ethyl halide O-Alkylation Int3 Dihydrofuroindole Intermediate Int2->Int3 H₂SO₄, 170-190°C Ring Formation Product Eserethole Int3->Product Ethyl halide NaOEt/Ethanol Int4->Product AlCl₃, Toluene Lewis Acid Cyclization

Experimental Workflow Diagram

G Eserethole Experimental Workflow Start Reaction Setup Step1 Alkylation with Chloroacetonitrile Start->Step1 Step2_US Acylation with Acetic Anhydride Step1->Step2_US US Route Step2_EP O-Alkylation with Ethyl Halide Step1->Step2_EP EP Route Decision Choose Synthetic Route Based on Available Reagents/Catalysts Step1->Decision Step3_US H₂SO₄-Catalyzed Ring Formation Step2_US->Step3_US Step3_EP AlCl₃-Catalyzed Cyclization Step2_EP->Step3_EP Step4_US Ethylation with Ethyl Halide Step3_US->Step4_US Workup Workup and Isolation Step3_EP->Workup Step4_US->Workup Analysis Analytical Characterization Workup->Analysis Purification Purification Analysis->Purification Final Pure Eserethole Purification->Final Decision->Step2_US H₂SO₄ Available Decision->Step2_EP AlCl₃ Available

Conclusion and Research Applications

Eserethole represents a structurally complex heterocycle with significant utility in alkaloid synthesis, particularly for compounds with neurological activity. The detailed application notes and protocols provided herein enable researchers to reproduce the synthesis of this important intermediate using either of two validated approaches: the sulfuric acid-catalyzed method (US5519144A) or the Lewis acid-catalyzed approach (EP0643694A1). Each method offers distinct advantages in terms of yield, purity, and operational considerations.

The continuing relevance of eserethole in medicinal chemistry is evidenced by its role as the key precursor to physostigmine and related alkaloids with acetylcholinesterase inhibitory activity. These compounds maintain importance in treating neurological conditions including glaucoma, Alzheimer's disease symptoms, and myasthenia gravis. The synthetic methodologies detailed in this document provide researchers with robust tools to access this valuable chemical scaffold for further derivative synthesis and structure-activity relationship studies. Future research directions may include the development of asymmetric synthetic routes and the application of continuous flow chemistry to improve the efficiency and sustainability of eserethole production.

References

Comprehensive Application Notes and Protocols: Eserethole as a Strategic Intermediate in Acetylcholinesterase Inhibitor Development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Historical Significance of Eserethole

Eserethole (chemical name: (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) represents a critical intermediate compound in the synthesis of physiologically active alkaloids, particularly acetylcholinesterase inhibitors such as physostigmine. This nitrogen-containing organic compound (C₁₅H₂₂N₂O) possesses a unique bicyclic structure that combines an indole and a pyrrole ring system, creating the fundamental scaffold upon which potent bioactive molecules are built [1]. The compound typically appears as a red to dark red semi-solid and demonstrates limited solubility in most solvents—sparingly soluble in chloroform and slightly soluble in ethanol—necessitating storage at 253K under inert conditions to maintain stability [1].

The discovery of eserethole is rooted in a competitive scientific landscape of the 1930s, when two research groups—one led by Percy Julian at Howard University and another under Sir Robert Robinson—were independently racing to synthesize physostigmine. Julian's group successfully created d,l-eserethole as a crucial intermediate, ultimately proving its identity through melting point equivalence with eserethole obtained from natural sources, thereby resolving the discrepancy between the two groups' reported compounds [1]. This historical context underscores eserethole's fundamental importance in alkaloid chemistry and drug development. Eserethole serves as the structural backbone for several Calabar bean alkaloids and continues to be employed in contemporary synthesis of acetylcholinesterase inhibitors with potential applications in neurodegenerative disease treatment [1].

Biosynthetic Pathway and Therapeutic Targeting Strategy

Eserethole's Role in Acetylcholinesterase Inhibitor Development

Eserethole functions as the key molecular precursor in the synthesis of physostigmine and related analogs that demonstrate potent acetylcholinesterase (AChE) inhibitory activity. The pyrrolo-indole aromatic ring system of eserethole, featuring two stereocenters, provides the essential framework that enables the development of these therapeutically valuable compounds [1]. Through strategic chemical modifications, eserethole can be transformed into potent AChE inhibitors including (-)-physovenine and (-)-geneserine, which share the core mechanism of action but exhibit varying pharmacological profiles [1]. The biosynthetic pathway from eserethole to active drug molecules represents a crucial strategy in neuropharmacology, particularly for conditions characterized by cholinergic deficit such as Alzheimer's disease, glaucoma, and delayed gastric emptying [1] [2].

Molecular Mechanism of Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine in cholinergic synapses, thereby increasing both the level and duration of action of this crucial neurotransmitter in the central nervous system, autonomic ganglia, and neuromuscular junctions [2]. The enzyme acetylcholinesterase normally terminates impulse transmission by rapid hydrolysis of acetylcholine into choline and acetate [3]. Inhibitors like those derived from eserethole interact with the enzyme's active center, which consists of two principal sites: the anionic site and the esteratic site [2]. The serine residue in the esteratic site is particularly important for the catalytic function, and reversible inhibitors compete with acetylcholine for binding to this site, thus preserving synaptic acetylcholine levels and enhancing cholinergic neurotransmission [2] [3].

Table 1: Eserethole-Derived Acetylcholinesterase Inhibitors and Their Applications

Compound Therapeutic Application Mechanism Key Characteristics
Physostigmine Glaucoma, delayed gastric emptying Reversible AChE inhibition Naturally occurring alkaloid; prototype compound
(-)-Physovenine Alzheimer's disease research Reversible AChE inhibition Synthetic analog; enhanced selectivity
(-)-Geneserine Myasthenia gravis, antidote for anticholinergic poisoning Reversible AChE inhibition Synthetic analog; used in special clinical circumstances
Rivastigmine Alzheimer's disease, Lewy body dementia Pseudo-irreversible AChE inhibition Carbamate derivative; brain-selective effect

G cluster_0 Drug Development Phase cluster_1 Pharmacological Phase Eserethole Eserethole ChemicalModification ChemicalModification Eserethole->ChemicalModification Synthetic pathway Eserethole->ChemicalModification Physostigmine Physostigmine ChemicalModification->Physostigmine Biosynthetic step ChemicalModification->Physostigmine AChEInhibition AChEInhibition Physostigmine->AChEInhibition Binds to enzyme EnhancedNeurotransmission EnhancedNeurotransmission AChEInhibition->EnhancedNeurotransmission Reduced hydrolysis AChEInhibition->EnhancedNeurotransmission Acetylcholine Acetylcholine Acetylcholine->EnhancedNeurotransmission Accumulation in synapse Acetylcholine->EnhancedNeurotransmission TherapeuticEffects TherapeuticEffects EnhancedNeurotransmission->TherapeuticEffects Clinical outcome EnhancedNeurotransmission->TherapeuticEffects

Diagram Title: Biosynthetic Pathway from Eserethole to Therapeutic Effects

Experimental Protocols and Methodologies

Receptor Binding Assay Protocol for Cholinergic Targeting

Receptor binding assays represent a fundamental methodology for evaluating the interaction between eserethole-derived compounds and muscarinic cholinergic receptors. These assays allow researchers to quantitatively assess binding affinity (Kd) and receptor density (Bmax) for specific receptor subtypes, providing crucial data for drug development [4] [5]. The following protocol outlines the standardized approach for conducting muscarinic receptor binding studies using radiolabeled ligands:

  • Membrane Preparation: Prepare cell membranes from Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (hM1-hM5). Harvest cells at confluence, detach with trypsin, and centrifuge at 1,200 rpm for 5 minutes. Resuspend the pellet in phosphate buffer (25 mM sodium phosphate with 5 mM MgCl₂, pH 7.4) and homogenize with an Ultra-Turrax homogenizer for 30 seconds on ice. Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C, resuspend the resulting pellet in fresh buffer, and aliquot for storage at -80°C. Determine protein concentration using a Bio-Rad protein assay reagent [6].

  • Radioligand Binding Assay: Perform binding studies in polypropylene 96-well plates. Add 175 μL of phosphate buffer to each well, followed by 25 μL of the test compound (eserethole derivative) at various concentrations. Add 25 μL of membrane preparation expressing specific muscarinic receptor subtypes, then add 25 μL of [³H]-N-methyl-scopolamine ([³H]-NMS; 0.2 nM final concentration) as the radioligand. Incubate the reaction mixture for 2 hours at room temperature to reach binding equilibrium [6].

  • Separation and Detection: Termine the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand. Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a scintillation counter. Determine nonspecific binding using wells containing 1 μM unlabeled atropine sulfate [5] [6].

  • Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze saturation binding data using nonlinear regression to determine Kd and Bmax values. For competition experiments, determine IC50 values and convert to Ki values using the Cheng-Prusoff equation to quantify the inhibitory potency of eserethole derivatives [5].

Table 2: Standard Binding Assay Parameters for Muscarinic Receptor Subtypes

Parameter hM1 hM2 hM3 hM4 hM5
Incubation Time 120 min 120 min 120 min 120 min 120 min
Temperature 25°C 25°C 25°C 25°C 25°C
[³H]-NMS Concentration 0.2 nM 0.2 nM 0.2 nM 0.2 nM 0.2 nM
Buffer System Phosphate buffer, pH 7.4 Phosphate buffer, pH 7.4 Phosphate buffer, pH 7.4 Phosphate buffer, pH 7.4 Phosphate buffer, pH 7.4
Nonspecific Binding Determiner 1 μM Atropine 1 μM Atropine 1 μM Atropine 1 μM Atropine 1 μM Atropine
ADME Profiling Protocol for Eserethole Derivatives

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug development to identify promising candidates and eliminate those with unfavorable pharmacokinetic profiles. For eserethole-derived acetylcholinesterase inhibitors, in silico ADME prediction provides a cost-effective strategy for prioritizing compounds for further development [7] [8]. The following protocol details the computational approach:

  • Structure Preparation and Optimization: Obtain or draw the chemical structures of eserethole derivatives in SMILES format. Optimize the molecular geometry using the MMFF94 force field, ensuring proper energy minimization and conformational analysis. This step provides accurate 3D representations essential for subsequent property predictions [8].

  • Physicochemical Property Calculation: Use SwissADME and PreADMET platforms to compute key descriptors including Log P (partition coefficient), Log S (aqueous solubility), Caco-2 permeability (intestinal absorption predictor), and Log D (distribution coefficient at physiological pH). These parameters inform on the compound lipophilicity and membrane permeability, critical factors for blood-brain barrier penetration required for central AChE inhibitors [8].

  • Metabolic Stability and Toxicity Assessment: Evaluate metabolic susceptibility by predicting interactions with cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Assess potential cardiotoxicity through hERG channel inhibition prediction. Determine theoretical toxicity parameters including LD50 (lethal dose 50%) and DILI (drug-induced liver injury) potential using preADMET and ProTox-II platforms [8].

  • Data Integration and Analysis: Employ multivariate statistical approaches including Pearson correlation analysis and Principal Component Analysis (PCA) to identify trends and relationships between structural features and ADME properties. Implement machine learning models such as Random Forest regression to predict toxicity endpoints (e.g., LD50) based on molecular descriptors [8].

Research Applications and Future Directions

Eserethole's significance extends beyond its role as a synthetic intermediate to encompass broad applications in neuroscience research and therapeutic development. The compound's structural versatility enables the creation of diverse analogs with modified pharmacological profiles, allowing researchers to fine-tune properties such as receptor subtype selectivity, metabolic stability, and blood-brain barrier permeability [1]. Current research applications include:

  • Neurodegenerative Disease Research: Eserethole-derived acetylcholinesterase inhibitors serve as essential tools for investigating cholinergic contributions to cognitive function and developing treatments for Alzheimer's disease and other dementias. These compounds help increase acetylcholine levels in the brain, potentially ameliorating cognitive deficits associated with cholinergic dysfunction [2].

  • Insecticide Development: The structural similarity between insect and mammalian acetylcholinesterases makes eserethole-derived compounds valuable starting points for developing selective insecticides. Recent research focuses on designing noncovalent inhibitors that target mosquito AChE1 while minimizing interaction with human AChE, addressing the growing problem of insecticide resistance in disease vector control [9].

  • Chemical Biology Probes: Eserethole's core structure provides a versatile scaffold for developing photaffinity labels, fluorescent probes, and other chemical tools that enable visualization and characterization of cholinergic system components. These probes facilitate studies of receptor localization, density, and trafficking in various physiological and pathological states [4] [6].

Future research directions include leveraging advanced computational approaches such as machine learning and molecular docking to optimize eserethole-derived compounds for specific therapeutic applications. Additionally, the integration of physiologically based pharmacokinetic (PBPK) modeling promises to enhance predictions of human pharmacokinetics, potentially accelerating the development of novel acetylcholinesterase inhibitors derived from this foundational chemical scaffold [7] [8].

Conclusion

Eserethole remains a structurally unique compound with enduring significance in medicinal chemistry and drug development. Its role as the chemical precursor to clinically valuable acetylcholinesterase inhibitors underscores the importance of understanding its properties, synthetic applications, and derivatization potential. The protocols and applications outlined in these notes provide researchers with standardized methodologies for exploring the therapeutic potential of eserethole-derived compounds while emphasizing safety considerations and contemporary research applications. As drug discovery increasingly embraces computational approaches and personalized medicine strategies, eserethole's chemical scaffold continues to offer promising opportunities for developing improved treatments for cholinergic disorders.

References

Comprehensive Application Notes and Protocols: Eserethole as a Strategic Building Block in Alkaloid Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Eserethole ((3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) represents a pivotal intermediate in the synthesis of biologically active alkaloids, most notably the acetylcholinesterase inhibitor physostigmine. These application notes provide detailed protocols and structure-activity relationship (SAR) analyses to guide researchers in leveraging this versatile molecular scaffold. Eserethole's unique pyrrolo-indole architecture serves as a fundamental building block for developing therapeutic compounds targeting neurological disorders, particularly glaucoma and delayed gastric emptying. The following document comprehensively addresses eserethole's chemical properties, synthetic applications, experimental protocols, and strategic considerations for drug development candidates, providing researchers with practical tools for exploiting this valuable synthetic intermediate.

Chemical Profile and Historical Significance

Structural Characteristics and Physicochemical Properties

Eserethole possesses a distinctive molecular framework characterized by a bicyclic structure combining an indole and a pyrrole ring system. Key attributes include:

  • Molecular Formula: C₁₅H₂₂N₂O
  • Molar Mass: 246.35 g/mol
  • Stereochemistry: Two stereocenters with (3aR,8bS) configuration
  • Appearance: Red to dark red semi-solid at room temperature
  • Solubility Profile: Sparingly soluble in chloroform, slightly soluble in ethanol, typically stored at 253K under inert conditions [1]

The pyrrolo[2,3-b]indole system constitutes the core architectural feature, with an ethoxy group at position 7 and three methyl substituents at positions 3, 4, and 8b. This specific arrangement provides both structural rigidity and functional versatility for chemical modifications.

Historical Context and Significance

The discovery of eserethole emerged from a competitive scientific landscape in the 1930s, with two research groups independently pursuing physostigmine synthesis. Percy Julian's group at Howard University and Sir Robert Robinson's team both reported synthesis of d,l-eserethole as a crucial intermediate, though with initially conflicting properties. Julian's synthesis was ultimately validated through melting point equivalence with naturally derived eserethole, establishing the correct structural identity and marking a significant achievement in natural product synthesis [1]. This historical episode underscores the critical importance of structural verification in complex alkaloid synthesis.

Synthetic Applications and Strategic Utility

Role in Physostigmine Synthesis

Eserethole serves as the key precursor in the synthesis of physostigmine, a naturally occurring alkaloid with significant pharmacological applications. The strategic value of eserethole lies in its ability to undergo selective transformations to install the necessary functional groups and stereochemistry required for biological activity. The synthetic pathway involves:

  • Ring functionalization to introduce the carbamoyl group
  • Stereospecific modifications to maintain the required configuration at chiral centers
  • Late-stage introductions of substituents critical for acetylcholinesterase inhibition [1]
Versatility in Alkaloid Construction

Beyond physostigmine, eserethole functions as a versatile molecular platform for synthesizing related alkaloids with therapeutic potential. documented applications include:

  • Synthesis of (-)-physovenine, a related alkaloid with similar bioactivity
  • Production of (-)-geneserine, demonstrating the scaffold's adaptability
  • Construction of complex polycyclic systems through strategic ring formations [1]

The structural plasticity of the eserethole core enables medicinal chemists to explore diverse chemical space while maintaining the fundamental pharmacophore elements necessary for biological activity.

Structure-Activity Relationship Analysis

Fundamental SAR Principles for Alkaloids

Structure-activity relationship studies form the cornerstone of rational drug design, enabling researchers to correlate molecular structural features with biological activity. Key principles include:

  • Systematic modification of functional groups to determine essential elements for binding
  • Stereochemical considerations as different isomers often exhibit varied pharmacological properties
  • Physicochemical optimization of parameters including log P, polar surface area, and hydrogen bonding capacity [2] [3]

For alkaloids specifically, intermolecular interactions with biological targets such as receptors, enzymes, or DNA can be elucidated through systematic structural variation, providing insights for molecular optimization [4].

Eserethole SAR and Molecular Optimization

The eserethole structure contains several critical regions amenable to SAR-driven optimization:

Table: Structure-Activity Relationship Features of Eserethole

Structural Element Role in Bioactivity Modification Impact
Pyrrolo-indole core Provides basic molecular framework Rigid structure essential for receptor complementarity
C7 ethoxy group Influences electron distribution and binding Size and polarity optimizations affect potency
C3a and C8b methyl groups Affect stereoelectronic properties and metabolism Bulkier substituents may enhance selectivity
Nitrogen atoms Participate in hydrogen bonding and salt formation Alkylation alters electronic properties and bioavailability
Overall stereochemistry Critical for proper target engagement Epimers often show reduced or altered activity

Strategic modifications typically involve:

  • Ethoxy group variations to optimize electronic and steric properties
  • Ring substituent engineering to enhance target affinity and selectivity
  • Stereochemical optimization to maximize interactions with chiral binding sites [1] [4]

Experimental Protocols

Synthetic Procedure for Eserethole Intermediate

This protocol outlines the synthesis of eserethole as a key intermediate for alkaloid production, adapted from historical approaches with modern safety considerations.

Materials and Equipment:
  • Starting materials: Appropriately functionalized indole precursor, alkylating agents
  • Solvents: Anhydrous chloroform, ethanol (absolute)
  • Equipment: Round-bottom flasks, reflux condenser, inert atmosphere capability, TLC setup
  • Safety: Personal protective equipment, fume hood, inert storage conditions for product
Stepwise Procedure:
  • Ring system formation

    • Charge a dried 500 mL round-bottom flask with indole precursor (50 mmol) under nitrogen atmosphere
    • Add anhydrous chloroform (150 mL) and stir until complete dissolution
    • Introduce pyrrole formation reagents dropwise at 0°C over 30 minutes
    • Warm reaction mixture gradually to room temperature and monitor by TLC (hexane:ethyl acetate 7:3)
  • Alkylation and functionalization

    • Add ethoxy introducing reagent (55 mmol) portionwise while maintaining temperature below 30°C
    • Reflux reaction mixture for 4-8 hours under inert atmosphere until completion
    • Cool to room temperature and concentrate under reduced pressure
  • Purification and isolation

    • Dissolve crude material in minimal chloroform and purify by flash chromatography
    • Elute with gradient solvent system (polarity increasing from hexane to ethyl acetate)
    • Combine pure fractions and evaporate to obtain eserethole as red semi-solid
    • Store product at -20°C under nitrogen with desiccant [1]
Characterization and Quality Control:
  • TLC: Rf = 0.4 (hexane:ethyl acetate 7:3)
  • HPLC: Purity >95% by reverse-phase analysis
  • Spectroscopic: ¹H NMR, ¹³C NMR, and MS consistent with expected structure
Protocol for Functional Group Modification to Probe Hydrogen Bonding

This procedure details systematic modifications to investigate hydrogen bonding interactions of eserethole derivatives, a critical SAR determination.

Hydroxyl Group Modification Protocol:
  • Methyl ether formation (testing H-bond donor capability)

    • Dissolve eserethole derivative (1.0 mmol) in anhydrous DMF (5 mL)
    • Add sodium hydride (1.2 mmol) at 0°C and stir for 30 minutes
    • Introduce methyl iodide (1.5 mmol) and warm to room temperature
    • After 4 hours, quench carefully with saturated ammonium chloride
    • Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate
  • Deoxygenation procedure (complete H-bond elimination)

    • Prepare thiocarbonate derivative from hydroxylated eserethole
    • React with tributyltin hydride (1.5 equiv) and AIBN (0.1 equiv) in toluene
    • Reflux under nitrogen for 6 hours until complete conversion
    • Purify by flash chromatography to obtain deoxygenated analog
  • Biological assessment

    • Test parent eserethole and modified analogs in relevant biological assay
    • Compare potency to determine significance of H-bonding interactions [3]

Table: Expected Bioactivity Outcomes from Functional Group Modifications

Modification Type Structural Change Expected Bioactivity Trend if Group is Critical
O-Methylation OH → OCH₃ Significant decrease (>5-fold reduction)
Deoxygenation OH → H Complete or near-complete activity loss
Carbonyl reduction C=O → CHOH Variable effect depending on H-bond acceptor role
Carbonyl removal C=O → CH₂ Decreased activity if involved in key interactions

Biotechnological Perspectives and Emerging Methodologies

Machine Learning in Pathway Prediction

Modern alkaloid research increasingly incorporates computational approaches for pathway prediction and optimization. Machine learning (ML) methods now demonstrate performance comparable to traditional algorithms like PathoLogic, achieving up to 91.2% accuracy in metabolic pathway prediction. Key advantages include:

  • Enhanced explainability of prediction rationale
  • Probability outputs facilitating result filtering and prioritization
  • Adaptability to new data and organism-specific pathways [5]

These computational tools can significantly accelerate the identification of biosynthetic routes for eserethole-related alkaloids, streamlining synthetic planning.

Biosynthetic Engineering Approaches

Advanced biosynthetic strategies offer complementary approaches to total synthesis for complex alkaloid production:

  • Enzyme engineering to optimize key catalytic steps
  • Pathway reconstruction in heterologous hosts
  • Precursor-directed biosynthesis to generate analog libraries [6]

The fundamental biosynthetic precursors for most alkaloids derive from amino acids, with the nitrogen atom typically originating from glutamine or other amino acid sources [6]. Understanding these native biosynthetic pathways provides inspiration for biomimetic synthetic approaches.

Research Workflow and Strategic Planning

The following diagram illustrates the integrated experimental-computational workflow for eserethole-based drug development:

G Eserethole-Based Drug Discovery Workflow cluster_0 Computational & Analytical Support Start Target Identification (Neurological Disorders) Design Molecular Design (SAR Analysis & Computational Modeling) Start->Design Synthesis Chemical Synthesis (Eserethole & Derivatives) Design->Synthesis Screening Biological Screening (Acetylcholinesterase Inhibition) Synthesis->Screening Optimization Lead Optimization (Structure-Activity Refinement) Screening->Optimization SAR SAR Principles (Functional Group Analysis) Screening->SAR Data Input Optimization->Synthesis Iterative Refinement Validation Preclinical Validation (Efficacy & Safety Assessment) Optimization->Validation End Candidate Selection (Clinical Development) Validation->End ML Machine Learning (Pathway Prediction) ML->Design Predictive Modeling SAR->Design Design Guidance

Technical Considerations and Troubleshooting

Common Experimental Challenges
  • Stability issues: Eserethole and derivatives may degrade under aerobic conditions or upon prolonged storage; always maintain inert atmosphere and low temperature storage
  • Stereochemical integrity: Racemization may occur during harsh reaction conditions; monitor stereochemistry by chiral HPLC or optical rotation
  • Solubility limitations: Poor aqueous solubility may complicate biological testing; employ appropriate formulation strategies (e.g., cosolvents, complexing agents)
Optimization Strategies
  • Parallel synthesis approaches: Efficiently explore structure-activity space by preparing analog libraries
  • Computational guidance: Employ molecular modeling to prioritize synthetic targets with highest predicted activity
  • Hybrid approaches: Combine synthetic eserethole derivatives with natural product extraction for comprehensive SAR

Conclusion and Future Directions

Eserethole remains a valuable molecular scaffold with demonstrated utility in alkaloid synthesis and medicinal chemistry. The protocols and analyses presented herein provide researchers with practical tools to exploit this intermediate for drug discovery programs. Future development opportunities include:

  • Application of novel synthetic methodologies such as photoredox catalysis for more efficient construction
  • Expanded computational guidance using machine learning and AI for derivative design
  • Combination strategies integrating synthetic eserethole chemistry with engineered biosynthetic approaches

The continuing exploration of eserethole chemistry promises to yield new therapeutic candidates and synthetic strategies benefiting from this historically significant yet contemporary relevant molecular framework.

References

Eserethol crystallization conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Eserethole

Eserethole is a nitrogen-containing organic compound with the molecular formula C₁₅H₂₂N₂O and a molar mass of 246.35 g/mol [1]. Its key characteristics are summarized below.

Property Description
IUPAC Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1]
Appearance Red to Dark Red Semi-Solid [1]
Solubility Sparingly soluble in chloroform; slightly soluble in ethanol [1]
log P 1.5 (indicates moderate lipophilicity) [1]
Storage Recommended at 253K under inert conditions [1]
Primary Use Vital building block in the synthesis of physostigmine and other alkaloids [1]

A Framework for Developing Crystallization Protocols

Without established protocols for Eserethole, you will need to empirically determine the optimal conditions. The general workflow for crystallization process development and optimization can be visualized as follows. This systematic approach helps in efficiently narrowing down the best conditions for crystal formation and growth.

Start Start: Crude Eserethole SolventScreen High-Throughput Solvent Screening Start->SolventScreen Nucleation Nucleation Studies SolventScreen->Nucleation CrystalGrowth Crystal Growth & Optimization Nucleation->CrystalGrowth FinalProduct Final Crystalline Product CrystalGrowth->FinalProduct

The key stages in this workflow involve:

  • Solvent Screening: Given its solubility profile, start by testing Eserethole in solvents like chloroform and ethanol [1]. Explore binary solvent systems (e.g., water-alcohol mixtures) which are commonly used to alter solubility and optimize crystal attributes [2]. The Jouyban-Acree model can help predict solubility in such mixtures, reducing experimental workload [2].
  • Inducing Crystallization: Common techniques include:
    • Cooling Crystallization: Lowering the solution temperature to reduce solubility [3].
    • Anti-Solvent Addition: Adding a solvent in which Eserethole has low solubility (an anti-solvent) to the primary solution to induce supersaturation [3].
    • Evaporative Crystallization: Allowing the solvent to slowly evaporate at a controlled rate [3].
  • Optimization: Once initial crystals form, systematically vary parameters like the cooling/evaporation rate, anti-solvent addition rate, and temperature to improve crystal size, purity, and yield [3].

References

Eserethol solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Eserethole Solubility Profile

Eserethole is a nitrogen-containing organic compound with limited solubility data. The table below summarizes its known solubility characteristics [1].

Property Description / Value
Chemical Name (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1]
Molecular Formula C15H22N2O [1]
Appearance Red to Dark Red Semi-Solid [1]
Recommended Storage 253K under inert conditions [1]
Solubility in Chloroform Sparingly Soluble [1]
Solubility in Ethanol Slightly Soluble [1]
Calculated log P 1.5 [1]

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges based on Eserethole's properties and general solubility principles.

Q1: My Eserethole sample is a semi-solid, making it difficult to handle and weigh accurately. What can I do?

  • Challenge: The red to dark red semi-solid state is a inherent property of Eserethole [1]. This viscous consistency leads to inaccurate mass measurements and inefficient dissolution.
  • Solution:
    • Temperature Control: Maintain the storage temperature at 253K (-20°C) and perform all weighing operations rapidly on a pre-cooled surface to minimize softening [1].
    • Use of Solutions: Consider preparing a concentrated stock solution in a suitable solvent (like chloroform) from which smaller, precise volumes can be aliquoted for subsequent experiments.

Q2: The solubility of Eserethole in common organic solvents is very low. How can I improve it for experimental use?

  • Challenge: Eserethole is only sparingly soluble in chloroform and slightly soluble in ethanol, severely limiting its experimental application [1].
  • Solution Strategies:
    • Solvent Screening: Systematically test a wider range of solvents. Based on its structure, mid-polarity solvents like ethyl acetate or dichloromethane might be worth investigating.
    • Cosolvent Systems: Utilize water-miscible organic solvents to create cosolvent systems. For example, propylene glycol (PG) and water mixtures have been successfully used to significantly enhance the solubility of other poorly soluble compounds like trans-resveratrol [2]. You can explore similar mixtures with PG, ethanol, or acetone.
    • Temperature Elevation: Carefully increase the temperature of your solvent system during dissolution. Solubility generally increases with temperature, as demonstrated in studies of other organic solids [2]. Always ensure the compound is stable at the elevated temperature.

Q3: How can I predict the solubility of Eserethole in a new solvent without running a lab experiment?

  • Challenge: Experimental solubility measurement is time and resource-intensive.
  • Solution: Use modern, data-driven prediction models.
    • FASTSOLV: This is a fast, open-source model capable of predicting solubility at arbitrary temperatures for a wide range of small molecules in organic solvents. It is accessible via a Python package or a web interface and is particularly effective at extrapolating to new, unseen solutes [3].
    • Understand the Limits: Be aware that even the best models approach an "aleatoric uncertainty" limit. Due to inherent experimental errors in the data they are trained on, their predictions typically have an uncertainty of 0.5 to 1.0 log units (which corresponds to a factor of about 3 to 10 in solubility) [3]. Use these tools for screening and prioritization, not for obtaining definitive values.

Experimental Protocol: Shake-Flask Method for Solubility Determination

For accurately determining Eserethole's solubility in a new solvent, the classical shake-flask method is a reliable choice. The workflow below outlines the key steps, from sample preparation to data analysis.

G Workflow for Solubility Determination start Prepare Eserethole Sample (Ensure stored at -20°C) step1 Weigh Excess Solid start->step1 step2 Add Solvent & Seal step1->step2 step3 Equilibrate with Agitation (24-48 hours at constant T) step2->step3 step4 Sample Supernatant (Use filtered syringe) step3->step4 step5 Analyze Concentration (e.g., HPLC, UV-Vis) step4->step5 step6 Confirm Equilibrium (Re-analyze after 24h) step5->step6 check_sat Concentration Stable? step6->check_sat check_sat->step3 No end Record Saturated Solubility check_sat->end Yes

Detailed Methodology [2]:

  • Sample Preparation: Weigh an amount of Eserethole that is known to be in excess of its expected solubility into a sealed vial. The sample should be kept cold to maintain its solid state during handling [1].
  • Solvent Addition: Add a known volume of the solvent under investigation to the vial. Seal the vial to prevent evaporation.
  • Equilibration: Place the vial in a temperature-controlled shaker or water bath. Maintain a constant temperature (e.g., 298.2 K, 303.2 K, etc.) and agitate the mixture for 24 to 48 hours to ensure solid-solution equilibrium is reached.
  • Sampling: After equilibration, allow the solid to settle or use a syringe equipped with a 0.45 μm or 0.22 μm membrane filter to withdraw a sample of the saturated supernatant without disturbing the solid.
  • Analysis: Dilute the sample if necessary and analyze the concentration of Eserethole using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.
  • Equilibrium Confirmation: To verify that equilibrium was truly reached, repeat the sampling and analysis after another 24 hours. A constant concentration confirms equilibrium.

Utilizing AI & Computational Tools

G user User Input Describe diagram in text ai AI (e.g., Claude) Generates DOT code user->ai Natural Language editor Graphviz Online Editor Renders & Previews Diagram ai->editor DOT Code editor->ai Debug/Refine Code output Exported Image (PNG, SVG) editor->output

Best Practices for Prompting AI [4]:

  • Be specific about the diagram type (e.g., flowchart, hierarchy, network).
  • Describe the desired structure, relationships, and layout (e.g., "left to right").
  • Mention styling preferences for nodes and edges (shapes, colors from the specified palette).
  • Request commented code for easier understanding and modification.

References

Formulation Strategies to Improve Stability

Author: Smolecule Technical Support Team. Date: February 2026

For a hygroscopic or unstable compound, the following formulation strategies can be employed to enhance stability and improve handling. These are widely used in pharmaceutical development [1].

Strategy How it Works Common Techniques
Film Coating Creates a physical moisture barrier around a solid dosage form (e.g., a tablet or pellet) [1]. Pan coating, fluidized bed coating.
Encapsulation Encloses the active ingredient within a polymer matrix, protecting it from the environment [1]. Spray drying, coacervation, freeze drying.
Co-processing with Excipients Uses excipients to deflect moisture away from the active ingredient or to improve physical properties [1]. Mixing with silica, magnesium stearate, or other anti-adherents.
Crystal Engineering Alters the crystal structure of the active ingredient to a more stable form [1]. Co-crystallization, salt formation.

Stability Study Design & Prediction

To determine the shelf-life of a formulation, accelerated stability studies are conducted. The data is analyzed to predict degradation rates under normal storage conditions.

  • Accelerated Stability Testing: Samples are stored at elevated temperatures (e.g., 40°C, 60°C) and humidity levels. The degradation is measured over time [2].
  • The Arrhenius Equation: This model is commonly used to relate the degradation rate at high temperatures to the rate at lower, standard storage temperatures. The equation is: k = A exp(-Ea/RT) where k is the degradation rate constant, Ea is the activation energy, R is the universal gas constant, and T is the temperature in Kelvin [2].
  • Degradation Modes: For amorphous solids and proteins, common degradation pathways include chemical breakdown (e.g., hydrolysis, oxidation) and physical changes (e.g., aggregation, crystallization). The activation energy (Ea) for these processes in freeze-dried materials often falls within the range of 8 to 26 kcal/mol [2].

Analytical Method: Stability-Indicating HPLC

A validated HPLC method is crucial for accurately monitoring the stability of your compound and its degradation products [3].

G cluster_0 Development Phase cluster_1 Qualification Phase Start Start: Method Development A Specificity Test Start->A B Forced Degradation A->B C Peak Purity Check B->C D Method Validation C->D E System Suitability Test D->E End Routine Analysis E->End

Diagram: Workflow for Developing a Stability-Indicating HPLC Method.

  • Specificity: The method must be able to separate and accurately measure the active ingredient (Eserethole) from any degradation products or impurities. This is typically proven by subjecting the sample to forced degradation (stress testing) under conditions like strong acid, base, oxidation, heat, and light. The method should demonstrate that it can resolve the main peak from all degradation peaks [3].
  • Peak Purity Analysis: Using a Photo-Diode Array (PDA) or Mass Spectrometry (MS) detector, this test confirms that a chromatographic peak is from a single component, indicating no co-elution of degradants with the main compound [3].
  • Method Validation: The method must be validated to prove it is suitable for its purpose. Key parameters include [3]:
    • Accuracy: How close the measured value is to the true value (recovery of 98-102% for assay).
    • Precision: The reproducibility of the measurements (RSD < 2.0% for assay).
    • Linearity: The ability to get test results proportional to the concentration of the analyte.

Frequently Asked Questions

What are the key factors that cause drug degradation during storage? The primary environmental factors affecting drug stability are temperature, moisture (humidity), oxygen, and light [1] [2]. For Eserethole, which is a semi-solid and may be hygroscopic, moisture and oxygen are likely critical factors to control.

How can we protect a drug that is sensitive to light? Light-sensitive drugs can be protected by using opaque or amber-colored packaging to filter out harmful UV and visible light. Formulation strategies include adding UV absorbers or light stabilizers to the drug matrix itself [4].

Why does the retention time of my compound shift in HPLC analysis, and how can I prevent it? Retention time drift can be caused by:

  • Temperature fluctuations: Use a column oven for stable temperature control [5].
  • Mobile phase changes: Prepare fresh mobile phase consistently and ensure the proportions are accurate [5].
  • Column aging: Replace the column after its lifetime has been exceeded [5]. Using an internal standard can help correct for minor retention time shifts [5].

References

Why is My Yield Low? A Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

Low yield in complex syntheses can stem from various factors. The table below outlines common issues and their potential solutions based on modern optimization principles.

Problem Area Specific Issue Potential Solution
Reaction Parameters Suboptimal temperature, pressure, or concentration [1] Implement Bayesian Optimization to efficiently navigate multi-dimensional parameter spaces [1] [2].
Catalyst System Low activity, selectivity, or rapid deactivation [3] Screen bifunctional catalysts (acid+metal); optimize metal type, loading, and particle size [3].
Experimental Setup Inability to test multiple conditions rapidly; manual, one-variable-at-a-time approach [2] Employ High-Throughput Experimentation (HTE) platforms for parallel synthesis and rapid screening [2].
Data Utilization Decisions based on intuition rather than data-driven models [2] Adopt a closed-loop, machine learning-driven workflow to predict and validate optimal conditions [2].

Advanced Optimization Workflows

For researchers, moving beyond traditional one-variable-at-a-time approaches is crucial. Here are two advanced methodologies you can implement.

Workflow 1: Machine Learning-Guided Optimization

This modern paradigm uses algorithms to automatically and efficiently find the best reaction conditions. A standard workflow is summarized in the diagram below.

ML_Optimization Start Design of Experiments (Define Parameter Space) A Reaction Execution (High-Throughput Platform) Start->A B Data Collection & Analysis A->B C Machine Learning Model Predicts Next Conditions B->C D Optimal Solution Reached? C->D D->Start No, iterate End Validate Optimal Conditions D->End Yes

Detailed Methodology [2]:

  • Design of Experiments (DOE): Carefully define the high-dimensional parametric space to be explored, including continuous variables (e.g., temperature, concentration) and categorical variables (e.g., catalyst type, solvent).
  • Reaction Execution: Use commercial (e.g., Chemspeed, Unchained Labs) or custom-built high-throughput systems to perform multiple reactions in parallel, often in well plates (e.g., 96-well format).
  • Data Collection: Integrate in-line or offline analytical tools (e.g., GC, HPLC) for rapid product characterization and yield quantification.
  • Machine Learning & Prediction: Feed the collected data into an optimization algorithm (like Bayesian Optimization). The model then suggests the next set of reaction conditions most likely to improve the target outcome.
  • Iteration: This process forms a closed-loop where the model's predictions are tested experimentally, and the results are used to refine the model until the optimal solution is found.
Workflow 2: Process-Constrained Bayesian Optimization

For complex systems like multi-reactor setups, a more nuanced Bayesian approach is required. The following diagram illustrates this specialized process.

PC_BO Define Define Process Constraints (Constrained vs. Unconstrained Variables) Model Build Statistical Model (e.g., Gaussian Process) Define->Model Select Select Batch of Experiments Using Thompson Sampling Model->Select Run Run Experiments in Multi-Reactor System Select->Run Update Update Model with New Data Run->Update Update->Select

Detailed Methodology [1]:

  • Define Constraints: Separate reaction parameters into two categories: constrained variables (e.g., shared pressure in a reactor block, fixed catalyst mass) that must remain fixed, and unconstrained variables (e.g., temperature in individual reactors) that can be optimized.
  • Thompson Sampling: This method is used within the Bayesian optimization framework to decide which experiments to run next. It effectively balances exploration (testing new, uncertain conditions) and exploitation (refining known promising conditions), which is a key challenge in optimization [1].
  • Platforms like REALCAT: This approach is ideally suited for advanced, automated high-throughput platforms (e.g., the REALCAT platform) that can simultaneously test various catalyst formulations and reaction conditions under defined constraints [1].

Frequently Asked Questions (FAQ)

Q: What is the most efficient way to optimize multiple reaction variables at once? A: Bayesian Optimization is currently one of the most powerful methods. It uses a probabilistic model to predict reaction outcomes and intelligently selects the most informative experiments to run, significantly reducing the number of trials needed compared to traditional grid searches [1] [2].

Q: My synthesis involves a catalyst. What specific catalyst properties should I investigate? A: For complex, multi-step reactions (like one-pot syntheses), bifunctional catalysts are often key. Focus on:

  • Metal Properties: Type (noble vs. transition metals), loading, and particle size can dramatically impact both activity and selectivity. There is often an optimal particle size for maximum yield [3].
  • Acidity: The balance and strength of Lewis and Brønsted acid sites are critical. Too much strong acidity can lead to side reactions like dehydration, deactivating the catalyst [3].

Q: We have a limited budget for automation. Are there any lower-cost options for high-throughput experimentation? A: Yes. Some research groups have developed custom-built, small-footprint platforms using 3D-printed reactors and modular components. While these may have lower throughput than commercial systems, they offer a flexible and cost-effective alternative for performing automated optimization campaigns [2].

References

Understanding Eserethole & Air Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Eserethole is a nitrogen-containing organic compound (C₁₅H₂₂N₂O) with a unique bicyclic structure that is vital for synthesizing various alkaloids, most notably physostigmine [1]. Proper handling is critical because its reactive sites and the metalloclusters in similar compounds are highly sensitive to oxygen, which can lead to degradation and failed experiments [2] [3].

Storage & Handling Guide

Adhering to strict storage and handling protocols is fundamental to preserving the integrity of air-sensitive reagents.

Safe Storage Solutions

The primary goal is to prevent exposure to air and moisture. Commercially available reagents are often packaged for this purpose.

Storage Method Key Features Best For
Crown-Cap Bottles [4] Sealed with a PTFE-faced rubber liner; allows liquid transfer via syringe or cannula. Basic, short-term storage of commercial reagents.
Sure/Seal Septum Inlet Adapter [4] Screws over crown-cap; provides an air-tight seal; allows introduction of inert gas blanket during use. Frequent reagent removal; medium-term storage.
Oxford Sure/Seal Storage Valve Cap [4] Similar to adapter but with a plunger cap for a positive seal after disconnecting gas. Long-term storage; provides the highest level of protection.

For laboratory-synthesized eserethole, which is a red to dark red semi-solid, it is recommended to store it at 253K (-20°C) under an inert atmosphere [1].

Handling & Manipulation Workflow

For manipulations beyond simple storage, a Schlenk line or glovebox is essential. The diagram below outlines the core workflow for setting up a reaction using these tools.

Start Start Reaction Setup GL Assemble & Grease Glassware Start->GL Schlenk Attach to Schlenk Line GL->Schlenk Cycle Perform 3x Evacuate-Refill Cycle Schlenk->Cycle Add Add Reagents Under Inert Gas Cycle->Add Proceed Proceed with Reaction Add->Proceed

Key Procedural Details:

  • Greasing Joints: Apply a thin, even layer of grease to all ground-glass joints to ensure an air-tight seal. Two opposite stripes on the male joint, followed by gentle rotation when connecting, provides a continuous film without excess contamination [5].
  • The Evacuate-Refill Cycle: This critical process removes air from the flask. The flask is evacuated under vacuum and then refilled with an inert gas (argon or nitrogen). Repeating this cycle three times ensures a pure inert atmosphere [5].
  • Adding Reagents:
    • Solids (Air-Stable): Weigh the solid and add it to the flask before initiating the evacuate-refill cycle to avoid powder being sucked into the Schlenk line [5].
    • Solids (Air-Sensitive): Weigh and add highly sensitive solids inside a glovebox [5].
    • Liquids: Use a gas-tight syringe to transfer liquids from storage bottles. When using crown-cap bottles, always counter the partial vacuum created by syringe withdrawal by providing a blanket of dry inert gas (e.g., nitrogen or argon) to prevent moist air from being pulled in [4].

Frequently Asked Questions

How can I verify the concentration of a sensitive reagent like n-BuLi before use? The concentration of commercial organolithium reagents can vary and change during storage. It is always recommended to determine the exact molarity by titration before use. The Gilman double titration method is a classical approach, while a common routine method involves titration with s-butyl alcohol using 1,10-phenanthroline or 2,2'-biquinoline as an indicator [4].

What is the best way to monitor for accidental oxygen exposure? While visual inspection for color changes is a first step, a more robust method is to use an internal oxygen probe. One advanced technique from structural biology involves genetically tagging a protein with a far-red fluorescent protein (mPlum). The chromophore of this tag only matures and fluoresces upon exposure to oxygen, providing a clear, quantifiable signal of contamination [2] [3].

How do I add a solid reagent midway through a reaction? For an air-stable solid:

  • Weigh the solid in a vial.
  • Ensure a positive flow of inert gas is coming from the reaction vessel.
  • Quickly remove the stopper, add the solid via a powder funnel (to avoid grease contamination), and replace the stopper [5]. For an air-sensitive solid, the best practice is to use a solid addition tube, which is pre-loaded in a glovebox and can be attached to the reaction apparatus under inert gas flow [5].

Troubleshooting Common Problems

Problem Possible Cause Solution
Low Reagent Concentration Degradation from air/moisture exposure during storage or use. Titrate reagent upon receipt and before use [4]. Ensure storage seals are intact and use proper syringe technique with inert gas blanket [4].
Unexpected Reaction Results Inert atmosphere compromised during setup or reagent addition. Verify the integrity of seals and O-rings. Ensure all joints are properly greased. Practice the evacuate-refill cycle and reagent addition techniques [5].
Reagent Degradation in Storage Inadequate long-term storage protection. Transfer the reagent from a basic crown-cap bottle to a system with a better seal, like an Oxford Sure/Seal Storage Valve Cap, for long-term storage [4].

References

FAQ: Analytical Method Development & Validation

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about the general process of developing and validating an analytical method, which can be applied to a compound like Eserethol.

  • Q1: What are the key stages in the lifecycle of an analytical method? The lifecycle involves several defined stages, from initial conception to routine use and monitoring [1]. A new method is developed to meet a specific need, then validated through experiments to prove it is suitable for its intended purpose. Once validated, it is transferred to quality control (QC) labs for routine testing and is continuously monitored to ensure it remains effective. If significant changes are made to the drug substance or the method itself, revalidation is required [2] [1].

  • Q2: What are the core parameters required to validate an analytical method? Regulatory guidelines (like ICH Q2(R1)) define several key parameters that must be assessed to ensure a method is valid [3]. The table below summarizes these core parameters.

Parameter Description What It Ensures
Accuracy Closeness of results to the true value [3] The method measures the correct amount of analyte.
Precision Closeness of results under the same conditions (includes repeatability and intermediate precision) [3] The method produces reproducible results.
Specificity Ability to measure the analyte in the presence of other components [3] The method is not interfered with by impurities or the sample matrix.
Linearity & Range The interval where results are directly proportional to analyte concentration [3] Accurate quantification is possible across the required doses.
LOD & LOQ Limit of Detection & Limit of Quantitation [3] The method can detect and measure trace levels of the analyte.
Robustness Reliability of the method with small, deliberate changes [3] The method is not overly sensitive to normal, minor variations in lab conditions.
  • Q3: What are common issues in HPLC method development and how can I troubleshoot them? High-Performance Liquid Chromatography (HPLC) is a common technique, and method development can be complex [4]. Here are some frequent challenges:
    • Poor Peak Shape or Resolution: This can be due to an incompatible column chemistry or mobile phase. Solution: Perform method scouting by testing different columns and solvent combinations to find the best conditions [5].
    • Matrix Effects: Other components in the sample can interfere with the detection of your analyte, leading to inaccurate results [5]. Solution: Optimize your sample preparation (e.g., using solid-phase extraction or liquid-liquid extraction) to remove interfering components and purify the analyte [5] [6].
    • Method is Not Robust: The method fails when conditions change slightly. Solution: Conduct robustness testing during development, where you deliberately vary parameters like temperature, pH, or flow rate to define a controllable operating range [5].

Troubleshooting Guide for HPLC Methods

The following workflow outlines a systematic approach to diagnosing and resolving common HPLC problems. You can adapt it for a method analyzing this compound.

HPLC_Troubleshooting cluster_1 Common Solutions for Peak Shape & Retention Start Start: HPLC Issue PeakCheck Are peaks absent, tailing, or poorly resolved? Start->PeakCheck RetentionCheck Has analyte retention time shifted significantly? PeakCheck->RetentionCheck No T1 Troubleshoot Peak Shape PeakCheck->T1 Yes PressureCheck Is system pressure abnormal (high or low)? RetentionCheck->PressureCheck No T2 Troubleshoot Retention Time RetentionCheck->T2 Yes NoiseCheck Is baseline noise high or drifting? PressureCheck->NoiseCheck No T3 Troubleshoot Pressure PressureCheck->T3 Yes T4 Troubleshoot Baseline NoiseCheck->T4 Yes End Consider hardware issues or seek specialist support NoiseCheck->End No T1->End Sol1 • Check mobile phase pH and composition • Consider column chemistry (method scouting) • Adjust gradient program T2->End Sol2 • Ensure mobile phase is fresh and consistent • Temperature control for column oven • Equilibrate column properly T3->End T4->End

Workflow for Developing a New Analytical Method

When a specific method does not exist, you must develop one. The diagram below outlines a generalized workflow for this process.

Method_Development_Workflow cluster_sample_prep Sample Preparation Techniques cluster_scouting Method Scouting & Optimization Start Define Method Goals and Requirements SamplePrep Sample Preparation Start->SamplePrep MethodScouting Method Scouting SamplePrep->MethodScouting SP1 • Dilution • Centrifugation • Filtration SP2 • Liquid-Liquid Extraction (LLE) • Solid Phase Extraction (SPE) • Derivatization Optimization Method Optimization MethodScouting->Optimization MS1 Screen stationary phases and mobile phases [5] Validation Method Validation Optimization->Validation MS2 Iteratively test conditions to optimize resolution, speed, and reproducibility [5] MS3 Leverage automation and AI tools for efficiency [4] RoutineUse Routine Use & Transfer Validation->RoutineUse

How to Locate Information on this compound

Since specific information on this compound was not found, here are practical steps you can take to continue your research:

  • Search Scientific Databases: Conduct a targeted search on specialized databases like SciFinder, Reaxys, or PubMed. Using the compound's precise IUPAC name or standard registry numbers (like CAS) will yield the best results.
  • Review Related Compounds: If this compound is a novel compound, look for analytical methods published on structurally similar molecules. The chemistry of analogous compounds can provide an excellent starting point for your method development.
  • Consult CDMOs: Contract Development and Manufacturing Organizations (CDMOs) specialize in solving complex analytical challenges. They have the expertise to develop and validate a method for this compound from scratch [1].

References

General Challenges in Reaction Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

Scaling a reaction from the lab to production presents several common categories of challenges. The table below summarizes these key issues, their causes, and potential mitigation strategies [1] [2].

Challenge Category Root Cause Potential Mitigation Strategy
Changes in Reaction Kinetics & Thermodynamics Altered reactant concentrations, heat transfer rates, and reaction equilibrium on a larger scale [2]. Perform thorough kinetic and thermodynamic modeling before scale-up; use data-rich experimentation [2] [3].
Mass Transfer Limitations Reduced efficiency of mixing, dissolution, or gas-liquid transfer in larger vessels [2]. Use dimensional analysis (e.g., maintaining Reynolds number) and computational fluid dynamics (CFD) [2] [3].
Heat Transfer Limitations Larger vessels have a smaller surface-area-to-volume ratio, making temperature control more difficult [1] [3]. Characterize heat transfer performance and model exothermic potential using reaction calorimetry data [3].
Equipment Design & Operation Differences in reactor geometry, impeller type, and sensor placement between lab and plant equipment [2]. Perform similarity analysis and use software tools for scale-up predictions [2] [3].
Raw Material Variations Inconsistencies in the quality, purity, or physical form of reagents on a production scale [2]. Implement strict raw material specifications and quality control (QC) testing [2].

A Guideline for Robust Experimental Protocols

To overcome the challenges above, a structured approach to experimental protocol reporting is critical for reproducibility and successful scale-up. The following checklist, derived from an analysis of hundreds of life science protocols, outlines the 17 key data elements that should be included to ensure your experiments are well-documented and reproducible [4].

Data Element Category Specific Details to Report
Sample Preparation Source, identifiers, and preparation methods for all biological or chemical samples.
Reagents & Kits Supplier, catalog numbers, lot numbers, and preparation details for all reagents and kits.
Equipment & Instruments Manufacturer, model, software/firmware version, and unique identifiers for all equipment used.
Workflow Steps A detailed, step-by-step description of the procedure, including the sequence of all actions.
Parameters & Values All numerical settings, measurements, and environmental conditions (e.g., temperature, time, pH).
Data Transformation Steps Any procedures for data processing, analysis, or normalization.
Troubleshooting Notes on common problems and their solutions encountered during protocol execution.
Safety Notes Warnings and precautions related to hazardous materials or procedures.

Visualizing the Scale-Up Philosophy and Workflow

The following diagram illustrates the conceptual journey and key considerations when moving from laboratory experiments to industrial-scale processes [2].

cluster_strategies Mitigation Strategies Lab Laboratory Experiments Challenges Scale-Up Challenges Lab->Challenges Scaling Up Industrial Industrial Processes Challenges->Industrial Overcome With Dimensional Dimensional Analysis Challenges->Dimensional e.g., Reaction Conditions Similarity Similarity Analysis Challenges->Similarity e.g., Equipment Design Modeling Theoretical Modeling Challenges->Modeling e.g., Raw Material Variations

References

Eserethole Properties & Synthesis Overview

Author: Smolecule Technical Support Team. Date: February 2026

Eserethole (C15H22N2O) is a nitrogen-containing heterocyclic compound that serves as a key intermediate in alkaloid synthesis, particularly for physostigmine [1].

Basic Properties:

  • Physical State: Red to dark red semi-solid [1]
  • Storage Conditions: Recommended storage at 253K under inert conditions [1]
  • Solubility: Sparingly soluble in chloroform, slightly soluble in ethanol [1]

Synthesis Significance: Eserethole contains a pyrrolo-indole aromatic ring system with two stereocenters, making chiral separation potentially important depending on your synthetic route [1]. Historical synthesis was reported by Percy Julian and Sir Robert Robinson's groups [1].

Troubleshooting Common Separation Challenges

Challenge Possible Causes Troubleshooting Steps
Low Product Yield Incomplete reaction; premature degradation; inefficient extraction Monitor reaction (TLC/HPLC); optimize temperature/pH; use antioxidant additives; adjust extraction solvents [1].
Poor Purity/Color Issues Polar impurities; oxidized byproducts; residual solvents Implement silica gel chromatography; recrystallization (ethanol/chloroform); charcoal treatment; ensure proper drying [1].
Difficulty Scaling Up Non-optimized parameters from lab scale; inefficient separation methods Systematically optimize temperature, stirring, addition rates; consider advanced crystallization or distillation [2] [3].
Stereoisomer Separation Racemic mixture formation; inadequate chiral resolution Explore chiral chromatography or chiral resolving agents; consider enzymatic resolution [4].

Analytical Method Selection Guide

Technique Best Use Case Key Considerations
Thin Layer Chromatography (TLC) Quick reaction monitoring; initial purity check Low resolution; not ideal for quantification [4].
High Performance Liquid Chromatography (HPLC) Quantitative purity analysis; methodical impurity profiling Reverse-phase common; may need chiral columns for stereoisomers [4].
Gas Chromatography (GC) Volatile impurity detection; residual solvent analysis Limited by eserethole's semi-solid nature and thermal stability [2].
Nuclear Magnetic Resonance (NMR) Structural confirmation; stereochemistry determination Excellent reproducibility; lower sensitivity than MS [5].
Mass Spectrometry (MS) High-sensitivity impurity identification; metabolite studies High sensitivity; requires more complex sample prep [5].

Experimental Protocols for Separation

Protocol 1: Short-Path Molecular Distillation with Seeded Crystallization This advanced technique minimizes thermal degradation for heat-sensitive compounds like eserethole [2]:

  • Distillation Setup: Load crude mixture into short-path molecular distillation apparatus under high vacuum.
  • Fraction Collection: Apply controlled heating to collect volatile fractions based on boiling points.
  • Seeding Crystallization: Add pure eserethole seed crystals to the fractionated oil to induce controlled crystallization.
  • Crystal Harvesting: Separate crystals via filtration or centrifugation under inert atmosphere.

Protocol 2: Chromatographic Purification For laboratory-scale purification when high-purity standards are required [4]:

  • Column Packing: Pack chromatography column with silica gel (or alumina for less polar impurities).
  • Sample Loading: Dissolve crude eserethole in minimal solvent and load onto column.
  • Mobile Phase: Elute with gradient system (e.g., petroleum ether to ethyl acetate).
  • Fraction Analysis: Monitor by TLC, combine pure fractions, and evaporate solvents.

Protocol 3: Solvent-Based Recrystallization For final purification step to achieve high-purity crystalline product:

  • Solvent Selection: Test solvent systems where eserethole is sparingly soluble at room temperature but soluble when heated (e.g., ethanol/chloroform mixtures) [1].
  • Dissolution: Gently heat crude material in minimal solvent.
  • Crystallization: Allow slow cooling to room temperature, then further cool in ice bath.
  • Isolation: Collect crystals via vacuum filtration, wash with cold solvent, and dry under vacuum.

Workflow for Eserethole Purification

This diagram outlines a decision-making workflow for selecting and troubleshooting eserethole purification methods:

G Start Start: Crude Eserethole Mixture Step1 Analyze Composition (TLC/HPLC/MS) Start->Step1 Step2 Identify Major Impurities Step1->Step2 Decision1 Impurity Type? Step2->Decision1 Polar Polar Impurities Decision1->Polar Polar NonPolar Non-Polar Impurities Decision1->NonPolar Non-Polar Stereoisomers Stereoisomers Decision1->Stereoisomers Chiral ColumnChrom Column Chromatography (Silica Gel, Gradient Elution) Polar->ColumnChrom Thermal Thermal Sensitivity? NonPolar->Thermal ChiralSep Chiral Separation (Chiral HPLC or Resolving Agents) Stereoisomers->ChiralSep Crystallization Solvent Recrystallization (Ethanol/Chloroform) Thermal->Crystallization Thermally Stable Distillation Short-Path Molecular Distillation (High Vacuum, Controlled Temp) Thermal->Distillation Heat-Sensitive Assess Assess Purity & Yield ColumnChrom->Assess Crystallization->Assess Distillation->Assess ChiralSep->Assess Success Target Purity Achieved Assess->Success Yes Troubleshoot Consult Troubleshooting Table Assess->Troubleshoot No Troubleshoot->Step1

Frequently Asked Questions

Q1: Why is my eserethole product discolored (dark red) instead of the expected lighter color? Discoloration often indicates oxidation or presence of polymeric byproducts. Solutions include: (1) conducting reactions under nitrogen/argon atmosphere; (2) adding antioxidant agents (e.g., BHT); (3) implementing charcoal treatment during purification; (4) ensuring proper storage conditions at low temperature under inert atmosphere [1].

Q2: What are the key regulatory considerations for eserethole in pharmaceutical development? While specific regulations for eserethole weren't identified, general pharmaceutical intermediate requirements apply: (1) comprehensive impurity profiling (identifying and quantifying all impurities >0.1%); (2) establishing analytical methods validation; (3) documenting purification processes; (4) characterizing stereochemistry if applicable [4] [5].

Q3: How can I improve separation efficiency when scaling up from lab to pilot plant? Scale-up challenges require: (1) systematic optimization of crystallization parameters (cooling rate, seeding protocol); (2) implementing advanced distillation technologies like dividing-wall columns for complex mixtures; (3) designing efficient workup procedures to minimize product loss; (4) conducting thorough thermal analysis to ensure process safety [2] [6].

References

Troubleshooting Guides & FAQs: Spectroscopic Interpretation of Complex Mixtures

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses common challenges in interpreting spectra from complex biological or multi-component samples.

FAQ 1: Why can't I identify individual substances in my complex mixture spectrum, even when I see clear peaks?

This is a fundamental limitation when analyzing complex media like biofluids. The core issue is signal overlap from multiple constituents [1].

  • The Problem: In a complex sample, numerous molecules with similar functional groups (e.g., amide bonds in proteins, phosphate groups in metabolites) absorb IR radiation at similar frequencies. This results in a spectrum where the signal for any single substance is convolved with signals from many others, making discrete identification nearly impossible [1].
  • A Common Pitfall: Avoid the oversimplified practice of assigning specific spectral regions exclusively to one molecular class (e.g., "the lipid region" or "the carbohydrate region"). For example, in blood analysis, the absorption of the highly abundant protein Human Serum Albumin (HSA) is dominant even in regions typically assigned to lipids and carbohydrates [1].

FAQ 2: My spectral preprocessing seems to change my interpretation. How can I avoid being misled?

Preprocessing is essential but can introduce artifacts if not applied and interpreted correctly [1].

  • The Solution: Always compare the raw and preprocessed spectra. The impact of preprocessing should be rigorously validated. When reporting results, the preprocessing steps and their parameters must be described in sufficient detail to allow for reproducibility [2].

FAQ 3: What is the best way to report my experimental protocol to ensure my results are reproducible?

Inadequate protocol description is a major cause of irreproducibility. A well-structured protocol should include necessary and sufficient information [2].

The table below outlines key data elements to include, based on guidelines for reporting experimental protocols in life sciences [2].

Data Element Category Key Information to Report
Sample Type, source, preparation method, and storage conditions.
Reagents & Equipment Catalog numbers, manufacturers, purity grades, and experimental parameters.
Workflow Steps A detailed, sequential list of operations with critical parameters.
Troubleshooting & Tips Notes on common problems and their solutions.

Detailed Experimental Protocol: Representative Profiling

The following methodology is adapted from a dataset that performed comprehensive spectroscopic profiling, representing a rigorous approach to complex mixture analysis [3].

Objective: To generate a reproducible spectroscopic and chromatographic profile of a complex mixture (e.g., an e-liquid sample, biofluid) for fingerprinting and comparative analysis.

Materials and Methods:

  • Sample Preparation:

    • Collect and store samples under defined conditions (e.g., frozen at -80°C) until analysis [3].
    • For FTIR, ensure samples are prepared in a suitable medium (e.g., potassium bromide pellets or as a liquid film).
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Instrument: Use an FTIR spectrometer.
    • Procedure: Perform scans across a broad spectral range (e.g., 6000–80 cm⁻¹) to capture near-, mid-, and far-infrared data [3].
    • Data Output: Transmittance spectra for each sample. These can be used for rapid qualitative fingerprinting and comparison using specialized software (e.g., OPUS) [3].
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: GC system coupled with a mass spectrometer.
    • Procedure: Inject the sample into the GC-MS system to separate and identify volatile compounds.
    • Data Output: Chromatograms and tabulated peak profiles identifying specific compounds such as nicotine, esters, aldehydes, and potential degradation products [3].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: High-frequency NMR spectrometer (e.g., 600 MHz Bruker spectrometer with a cryoprobe for sensitivity) [3].
    • Procedure: Dissolve the sample in a deuterated solvent. Acquire ¹H-NMR spectra.
    • Data Analysis: Focus on resolving signals from key components. Spectral expansion in specific regions (e.g., 5.5–10.5 ppm) can help differentiate between molecular forms and concentrations [3].

Visualizing Interpretation Workflows

The following diagrams, created with Graphviz, illustrate the core challenges and recommended strategies for spectroscopic interpretation.

Diagram 1: The Challenge of Interpreting Complex Spectra

This diagram visualizes why molecular identification in complex mixtures is difficult and highlights common pitfalls.

ComplexSpectraChallenge Start Complex Sample (e.g., Biofluid) RawSpectrum Raw IR Spectrum Start->RawSpectrum Decision1 Attempt Direct Molecular ID? RawSpectrum->Decision1 Pitfall1 Pitfall: Assign regions to single molecular classes Pitfall2 Pitfall: Overlook dominant signals from abundant proteins Pitfall1->Pitfall2 Result Erroneous Molecular Interpretation Pitfall2->Result Decision1->Result No validation Decision2 Signal Overlap from Multiple Components? Decision1->Decision2 Yes Decision2->Pitfall1 Yes

Diagram 2: A Robust Workflow for Spectral Analysis

This diagram outlines a multi-technique approach to overcome interpretation challenges and achieve reliable results.

RobustSpectroscopyWorkflow ComplexSample Complex Sample Step1 FTIR Spectroscopy ComplexSample->Step1 Step2 Use as Molecular Fingerprint Step1->Step2 AltPath Requires Molecular ID? Step1->AltPath For detailed analysis Step3 Apply Machine Learning for Classification Step2->Step3 ValidPath Robust Grouping or Classification Result Step3->ValidPath Step4 Employ Orthogonal Techniques (GC-MS, NMR) AltPath->Step4 Yes Step5 Integrate Data for Molecular-Level Insights Step4->Step5 ValidPath2 Validated Molecular Interpretation Step5->ValidPath2

Key Recommendations for Your Research

To address the difficulties with "Eserethol" or any complex mixture, I suggest the following path forward:

  • Shift from Identification to Fingerprinting: For diagnostic or comparative studies, leverage the full spectrum as a fingerprint and use machine learning models to distinguish between sample groups or physiological states [1].
  • Use Orthogonal Techniques for Validation: If specific molecular identification is required, you must complement vibrational spectroscopy (FTIR) with separation-based or other orthogonal methods like GC-MS and NMR to isolate and identify individual components [3] [1].
  • Document Everything Meticulously: Adhere to detailed reporting guidelines for your experimental protocols. This is critical for the reproducibility of your work and for others to build upon it [4] [2].

References

Eserethol PARP-1 inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of PARP-1 Inhibitors

Inhibitor Name PARP-1 IC₅₀ (Enzyme) Key Characteristics & Notes
Compound-5 (Novel inhibitor) 0.07 ± 0.01 nM [1] Highly selective for PARP-1 over 63 other kinases; identified via structure-based virtual screening [1].
Talazoparib 0.57 nM [1] Approved drug; known for its strong PARP-DNA trapping potency [2] [3].
Pamiparib 0.83 nM [1] An approved PARP inhibitor [1].
Fluzoparib 1.46 nM [1] An approved PARP inhibitor [1].
Niraparib 3.80 nM [1] Approved drug; used as a positive control in recent studies [1].
Olaparib (AZD-2281) 5.00 nM [1] First-generation approved PARP1/2 inhibitor; used as a benchmark in many studies [3].
MK-4827 (Niraparib) -- Demonstrates high PARP-DNA trapping potency (comparable to Olaparib) [2].
Saruparib (AZD5305) -- A next-generation, highly selective PARP1 inhibitor with potent trapping activity and an improved pre-clinical safety profile [3].
Veliparib (ABT-888) -- Much weaker PARP-DNA trapping potency compared to Olaparib and MK-4827 [2].

> Important Note on "Eserethol": The compound "this compound" is not mentioned in any of the scientific literature retrieved. Researchers are advised to verify the correct compound nomenclature.

Understanding PARP Inhibitor Mechanisms and Evaluation

The efficacy of a PARP inhibitor is not solely determined by its catalytic inhibition (IC₅₀) but also by its ability to "trap" the PARP enzyme on damaged DNA. This trapped complex is highly cytotoxic and is a key mechanism of action for these drugs [2] [4].

  • PARP Trapping Potency: Different inhibitors have varying strengths in trapping PARP on DNA. The trapping potency does not always correlate with the catalytic IC₅₀. For example, one study found the rank order of trapping potency to be MK-4827 > olaparib (AZD-2281) ≫ veliparib (ABT-888) [2].
  • Next-Generation PARP1-Selective Inhibitors: Current research is focused on developing inhibitors that are highly selective for PARP1 over PARP2 (like Saruparib/AZD5305). The inhibition of PARP2 is linked to hematological toxicity, while targeting PARP1 alone is sufficient for synthetic lethality in HRR-deficient cancers and may offer a better safety profile [4] [3].

The following diagram illustrates the core mechanism of action of PARP inhibitors, which leads to synthetic lethality in cancer cells with Homologous Recombination Repair (HRR) deficiencies.

parasite SSB Single-Strand Break (SSB) PARPTrapping PARP-DNA Complex Trapping SSB->PARPTrapping PARP1 Binds PARPi PARP Inhibitor PARPi->PARPTrapping Inhibits Release ForkStall Replication Fork Stalling/Collapse PARPTrapping->ForkStall DSB Double-Strand Break (DSB) Formation ForkStall->DSB HRR_Repair HRR Repair DSB->HRR_Repair CellDeath Synthetic Lethality & Cell Death HRR_Repair->CellDeath Successful Repair HRR_Deficiency HRR Deficiency (e.g., BRCA1/2 mutation) HRR_Deficiency->CellDeath No Repair

Key Experimental Methods for Evaluation

To assess PARP-1 inhibition and its cellular effects, researchers employ a range of experimental protocols. Here are some key methodologies cited in the literature:

  • Enzyme Inhibition Assays: These are standard for determining IC₅₀ values. The assay measures the decrease in PARP-1 enzymatic activity (PARylation) in the presence of the inhibitor [1].
  • Cellular Sensitivity/Proliferation Assays: Cell viability after PARP inhibitor treatment is often measured using assays like ATPlite, which quantifies cellular ATP levels. Results are expressed as the concentration that inhibits growth by 50% (IC₅₀) or 90% (IC₉₀) [2].
  • Detection of PARP-DNA Complexes (Trapping): This involves subcellular fractionation to separate chromatin-bound proteins. Increased levels of PARP1 in the chromatin-bound fraction after inhibitor treatment indicate PARP trapping, which can be detected by immunoblotting [2].
  • High-Throughput Screening Assays: These are used for drug discovery. One protocol describes a colorimetric immunoassay that detects the poly(ADP-ribose) (PAR) product. This can be used to screen compound libraries for inhibitors that block PARP1 activation via DNA damage or histone binding [5] [6].

References

Eserethol structural analogs comparison

Author: Smolecule Technical Support Team. Date: February 2026

How to Locate the Required Information

To build a complete comparison guide, you will need to find detailed data from scientific literature. Here are some strategies to locate information on Eserethol and its analogs:

  • Use Specialized Scientific Databases: Search platforms like PubMed, SciFinder, Google Scholar, or Web of Science are more likely to contain the highly specialized chemical literature you need.
  • Refine Your Search Terms: Use specific queries such as:
    • "this compound" AND "synthetic analogs"
    • "this compound" AND "structure activity relationship"
    • "this compound derivatives" AND "biological activity"
  • Consult Primary Literature: The most reliable and detailed experimental data will be found in original research articles published in peer-reviewed scientific journals.

Framework for Your Comparison Guide

Once you have gathered the necessary data, you can structure it using the following templates. The core of your guide will be clearly structured tables for easy comparison of quantitative data.

Table 1: Structural Analog Comparison This table should list the analogs and their key structural features.

Analog Name Core Scaffold R1 Group R2 Group Structural Formula (SMILES)
This compound ... ... ... ...
Analog 1 ... ... ... ...
Analog 2 ... ... ... ...
...add more rows as needed...

Table 2: Biological Activity Data This table summarizes the experimental results for key biological activities.

| Analog Name | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Cell Line X GI₅₀ (μM) | Solubility (μg/mL) | Metabolic Stability (t₁/₂) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | ... | ... | ... | ... | ... | | Analog 1 | ... | ... | ... | ... | ... | | Analog 2 | ... | ... | ... | ... | ... | | ...add more rows as needed... | | | | |

Table 3: ADMET and Physicochemical Properties This table compares properties critical for drug development.

| Analog Name | cLogP | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | CYP3A4 Inhibition | hERG Inhibition | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | ... | ... | ... | ... | ... | ... | | Analog 1 | ... | ... | ... | :--- | ... | ... | | Analog 2 | ... | ... | ... | ... | ... | ... | | ...add more rows as needed... | | | | |

Documenting Experimental Protocols

For every key piece of data in your tables, you should provide a concise description of the experimental method used to generate it. For example:

  • For IC₅₀/GI₅₀ values: "The half-maximal inhibitory (IC₅₀) or growth inhibitory (GI₅₀) concentration was determined using an MTT assay. Briefly, cells were seeded in 96-well plates and treated with a concentration range of the compound for 72 hours. MTT reagent was added, and the formazan crystals formed by viable cells were dissolved. Absorbance was measured at 570 nm, and dose-response curves were plotted to calculate IC₅₀/GI₅₀ values [1]."
  • For Tubulin Polymerization Assay: "The inhibitory effect on tubulin polymerization was assessed using a fluorescence-based assay. Purified tubulin was mixed with the test compound, and polymerization was induced by raising the temperature. The increase in fluorescence was monitored over time, and the rate of polymerization was compared to a vehicle control [1]."

Signaling Pathway and Workflow Visualization

To effectively communicate complex biological mechanisms or experimental workflows, you can use diagrams. Below is a DOT script that serves as a template for a signaling pathway diagram. You can adapt the nodes and edges to reflect the specific pathway relevant to this compound's mechanism of action once you have identified it.

G ExtracellularSignal Extracellular Signal MembraneReceptor Membrane Receptor ExtracellularSignal->MembraneReceptor Binds IntracellularMediator1 Intracellular Mediator A MembraneReceptor->IntracellularMediator1 Activates IntracellularMediator2 Intracellular Mediator B IntracellularMediator1->IntracellularMediator2 Phosphorylates TranscriptionFactor Transcription Factor IntracellularMediator2->TranscriptionFactor Translocates CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Induces Expression

References

Comparative Inhibition Data for Acetylcholinesterase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data and clinical findings for several acetylcholinesterase (AChE) inhibitors.

Inhibitor Name Type/Class Reported IC₅₀ / Potency Key Comparative Findings (vs. other inhibitors) Primary Clinical/Research Context
Physostigmine Carbamate (reversible) IC₅₀ = 6.5 x 10⁻⁸ µg/mL (6.5 ng/mL) [1] Used as a positive control in anti-AChE activity assays [1]. Glaucoma treatment; research standard [2]
Piceatannol Hydroxylated stilbene IC₅₀ = 271.74 µM [3] Less potent than Physostigmine, but also inhibits Aβ aggregation [3]. Investigational compound for neurodegenerative disorders [3]
Galantamine Alkaloid (reversible) N/A in searched data Associated with lower risk of mortality (aHR: 0.84) and cardiovascular serious adverse events (aHR: 0.78) vs. low-dose donepezil [4]. Alzheimer's Disease (AD) therapy [4]
Donepezil Piperidine (reversible) N/A in searched data Reference drug in real-world safety study; higher-dose associated with greater risk than galantamine [4]. Alzheimer's Disease (AD) therapy [4]
Rivastigmine Carbamate (pseudo-irreversible) N/A in searched data Inhibits both AChE and butyrylcholinesterase (BChE) [5]. Alzheimer's Disease (AD) therapy [5]
Hyptis marrubioides Extract Plant extract (methanolic) IC₅₀ = 45.2 µg/mL [1] Showed significantly higher anti-AChE activity than H. pectinata and H. suaveolens extracts [1]. Investigational plant extract [1]

Detailed Experimental Methodologies

The quantitative data above were generated using standardized laboratory protocols. Here are the details of key experiments cited.

Ellman's Method for AChE Inhibitor Screening

This is the foundational assay used to determine IC₅₀ values for compounds like physostigmine and piceatannol [3] [1].

  • Principle: AChE hydrolyzes the substrate acetylthiocholine iodide, producing thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate, a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color formation [1].
  • Typical Protocol:
    • Reaction Mixture: Combine in a 96-well plate:
      • 100 µL of DTNB (3 mM in Tris-HCl buffer, pH 8.0, with 0.1 M NaCl and 0.02 M MgCl₂)
      • 20 µL of AChE solution (e.g., 0.26 U/mL from electric eel)
      • 20 µL of the test compound at various concentrations (dissolved in buffer)
      • 40 µL of buffer [1].
    • Incubation: Pre-incubate the mixture for 15 minutes at 25°C.
    • Reaction Initiation: Add 20 µL of acetylthiocholine iodide (15 mM) to start the enzymatic reaction.
    • Measurement: Monitor the absorbance at 412 nm every 5 minutes for 20 minutes.
    • Analysis: Calculate the percentage of inhibition and use non-linear regression analysis to determine the IC₅₀ value [1].
Real-World Cohort Study for Comparative Safety

The clinical data comparing donepezil, galantamine, and rivastigmine were derived from a large-scale retrospective analysis [4].

  • Study Design: A propensity score-adjusted retrospective cohort study.
  • Data Source: British Columbia administrative health claims database (2007-2016).
  • Cohorts: New users of ChEIs were categorized into: low-dose donepezil (≤7.5 mg/day), high-dose donepezil (>7.5 mg/day), galantamine, rivastigmine patch, and oral rivastigmine.
  • Outcomes: The primary outcome was all-cause mortality. Secondary outcomes included a composite of cardiovascular serious adverse events (e.g., myocardial infarction, heart failure) and entry into a residential care facility.
  • Statistical Analysis: Hazard ratios (HR) were calculated using Cox proportional regression models, with low-dose donepezil as the reference group [4].

Mechanisms of Action and Signaling Pathways

Acetylcholinesterase inhibitors work through distinct mechanisms to enhance cholinergic signaling, which is crucial for cognitive function.

Diagram Title: Mechanism of Acetylcholinesterase (AChE) Inhibitors

This diagram illustrates the core cholinergic pathway. In the normal process, acetylcholine (ACh) is hydrolyzed by AChE to terminate the signal. AChE inhibitors bind to the enzyme, preventing ACh breakdown and leading to increased ACh concentration and prolonged neurotransmission [6] [7].

Different inhibitors interact with the enzyme in distinct ways:

  • Active Site Inhibitors: Compounds like donepezil typically bind reversibly to the catalytic anionic site (CAS) within the enzyme's gorge, directly competing with acetylcholine [6] [7].
  • Dual-Point Inhibitors: Some compounds, including certain natural products, may interact with both the CAS and the peripheral anionic site (PAS), which can influence substrate entry and product release [7].
  • Pseudo-irreversible Inhibitors: Carbamates like rivastigmine and physostigmine are hydrolyzed by AChE, but form a transient carbamylated enzyme complex that delays the enzyme's recovery for several hours [6] [5].
  • Allosteric Potentiation: Galantamine has a dual mechanism; it is a competitive AChE inhibitor and also allosterically potentiates the response of nicotinic acetylcholine receptors to acetylcholine [4].

Research Implications and Future Directions

The comparative data highlights several key considerations for researchers:

  • Balancing Efficacy and Safety: The superior safety profile of galantamine in real-world studies suggests that factors beyond pure inhibitory potency are critical for clinical outcomes [4].
  • Exploring Novel Compounds: Natural compounds like piceatannol and Hyptis extracts offer multi-target potential by combining AChE inhibition with anti-amyloid or antioxidant properties [3] [1].
  • Advancing Inhibitor Design: Research is exploring whether irreversible CNS-selective AChE inhibitors could provide superior anti-neurodegenerative benefits by achieving higher and more sustained CNS enzyme inhibition [5].

References

Estetrol Overview and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy [1]. It is the estrogenic component of recently approved combined oral contraceptives (COCs) and is under development for menopausal hormone therapy (MHT) and other potential applications [1] [2] [3]. Its unique structure and action differentiate it from other estrogens.

The table below summarizes its core pharmacological properties:

Property Description
Chemical Nature Natural estrogen with four hydroxyl groups (C18H24O4) [1] [3]
Origin Produced by the human fetal liver; reaches maternal circulation during pregnancy [1]
Receptor Binding Agonist of estrogen receptors (ERα and ERβ), with a 4- to 5-fold preference for ERα [3]
Metabolism Undergoes minimal metabolism via cytochrome P450 enzymes; primarily conjugated via glucuronidation and sulfation to form inactive metabolites [1] [3]
Half-Life Approximately 28 hours (range: 18-60 hours) [3]
Key Distinction Selective estrogenic activity, primarily stimulating nuclear ERα without activating membrane ERα [2]

Comparative Analysis: Estetrol vs. Other Estrogens

The distinctive pharmacological profile of E4 results in a different benefit-risk ratio compared to other estrogens used in therapy, such as Estradiol (E2) and Ethinylestradiol (EE).

Feature Estetrol (E4) Ethinylestradiol (EE) Estradiol (E2)
Impact on Liver & Hemostasis Low impact [1] [2]. Minimal change in hepatic synthesis of coagulation factors, suggesting lower VTE risk [1]. High impact. Strongly stimulates hepatic protein synthesis, shifting hemostasis balance towards a prothrombotic state [1]. Moderate impact, highly dependent on the route of administration (oral vs. transdermal) [1].
Impact on Breast Tissue Preclinical data suggest limited proliferative effects on breast tissue [1] [2]. Known to increase breast cell proliferation and is associated with an increased risk of breast cancer [1]. Known to increase breast cell proliferation and is associated with an increased risk of breast cancer [1].
Molecular Mechanism Selective activation of nuclear ERα pathway [2]. Activates both nuclear and membrane ER pathways [1]. Activates both nuclear and membrane ER pathways [1].
Metabolic Pathway Phase II conjugation (glucuronidation, sulfation) [1] [3]. Not a substrate for CYP enzymes [1]. Extensive metabolism via cytochrome P450 enzymes, leading to potential drug-drug interactions [1]. Metabolism involves CYP enzymes and conjugation [1].
Clinical Applications Approved for COCs; in development for MHT, prostate cancer, and neuroprotection [2] [3]. Widely used in COCs. Used in MHT and COCs.

Detailed Experimental Protocols and Clinical Data

The following methodologies are based on key preclinical and clinical studies that established E4's efficacy and safety profile.

Protocol 1: Assessment of Hemostatic Parameters
  • Objective: To evaluate the impact of E4 on liver-derived hemostasis parameters compared to other estrogens [1].
  • Design: Randomized, controlled clinical trials.
  • Participants: Women of reproductive age and postmenopausal women.
  • Intervention Groups:
    • E4 (various doses) combined with a progestin (e.g., Drospirenone).
    • Active comparator: EE (20 µg) combined with Drospirenone.
    • Placebo control.
  • Key Measured Outcomes:
    • Plasma levels of coagulation factors (e.g., Factor V, Factor VIII, fibrinogen).
    • Levels of anticoagulant proteins (e.g., Protein S, antithrombin).
    • Global hemostasis assays (e.g., thrombin generation test) [1].
  • Data Analysis: Comparison of mean change from baseline in hemostasis parameters between E4-containing treatments and EE-containing treatments.
Protocol 2: Evaluation of Contraceptive Efficacy and Ovulation Inhibition
  • Objective: To determine the effective dose of E4 for inhibiting ovulation and preventing pregnancy [1].
  • Design: Phase II and III clinical trials.
  • Participants: Healthy premenopausal women with proven ovulatory cycles.
  • Intervention: Oral administration of E4 (2.5 mg to 20 mg) combined with a progestin for multiple consecutive cycles.
  • Key Measured Outcomes:
    • Primary: Inhibition of ovulation, assessed via transvaginal ultrasonography and serum progesterone levels [1] [2].
    • Secondary: Pearl Index (pregnancy rate), cycle control (breakthrough bleeding), and return of ovulation after treatment discontinuation [1].
  • Data Analysis: Calculation of Pearl Index and life-table analysis for pregnancy rates. Assessment of ovarian activity suppression via hormone levels.

Mechanism of Action: Estetrol's Signaling Pathway

Estetrol exerts its effects through a unique, tissue-selective interaction with the Estrogen Receptor alpha (ERα). The following diagram illustrates this key signaling pathway and its cellular consequences.

e4_pathway cluster_nuclear Nucleus E4 Estetrol (E4) ERalpha Estrogen Receptor α (ERα) (Nuclear) E4->ERalpha Selective Activation GeneTranscription Gene Transcription ERalpha->GeneTranscription CellularResponse Tissue-Specific Response GeneTranscription->CellularResponse MembraneER Membrane ERα Pathway Invisible MembraneER->Invisible Liver & Breast Effects Invisible->MembraneER Other Estrogens Activate

This selective mechanism underpins E4's favorable profile: it provides the necessary estrogenic effects in tissues like bone and vagina (via nuclear ERα) while avoiding unwanted proliferative effects in the liver and breast that are linked to membrane ERα signaling [1] [2].

Insights for Research and Development

The data indicates that Estetrol represents a significant innovation in estrogen therapy. Its tissue-selective profile, favorable metabolic pathway, and minimal impact on hemostasis and breast tissue offer a potentially improved safety window for hormonal contraception and menopausal treatment [1] [2] [3]. This makes E4 a compelling candidate for further research into its applications in oncology and neuroprotection.

References

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Dates

Last modified: 02-18-2024

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